Biotin-PEG1-azide
Description
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Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethoxy)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c15-20-17-6-8-23-7-5-16-12(21)4-2-1-3-11-13-10(9-24-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBMDEIUGWVWEA-GVXVVHGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118138 | |
| Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204085-48-2 | |
| Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204085-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG1-azide: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Biotin-PEG1-azide, a versatile bifunctional linker molecule. The information presented herein is intended to support researchers in the fields of bioconjugation, proteomics, and drug development in the effective utilization of this reagent.
Core Chemical Properties and Structure
This compound is a chemical compound that incorporates three key functional components: a biotin moiety, a single ethylene glycol unit (PEG1) as a spacer, and a terminal azide group. This unique structure allows for the linkage of biotin to other molecules through "click chemistry," a highly efficient and specific conjugation method.
The biotin component provides a strong and specific binding affinity for avidin and streptavidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule and provides spatial separation between the biotin and the conjugated molecule, which can help to minimize steric hindrance and improve binding accessibility to avidin or streptavidin. The terminal azide group is the reactive handle that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the covalent attachment to alkyne- or strained cyclooctyne-modified molecules, respectively.
Chemical Structure
The chemical structure of this compound is characterized by the valeric acid side chain of biotin connected via an amide bond to a short amino-PEG-azide linker.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₄N₆O₃S | [][2] |
| Molecular Weight | 356.45 g/mol | [2][3] |
| CAS Number | 1204085-48-2 | [4] |
| Appearance | White to off-white solid or powder | |
| Purity | Typically >95% (often >98%) | |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in water. | |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols and Applications
This compound is primarily utilized in bioconjugation applications through click chemistry. The azide group allows for the efficient and specific labeling of alkyne-containing biomolecules such as proteins, nucleic acids, and small molecules. The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.
Detailed Experimental Protocol for CuAAC:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Prepare a stock solution of a copper(II) sulfate (CuSO₄).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. The molar ratio of the biotin-azide to the biomolecule may need to be optimized but a 10-50 fold molar excess of the azide is a common starting point.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may be optimized depending on the specific reactants.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). This method is particularly advantageous for in vivo and in vitro applications where the cytotoxicity of copper is a concern.
Detailed Experimental Protocol for SPAAC:
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-modified biomolecule in an appropriate buffer.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with this compound. A 2-10 fold molar excess of the biotin-azide is often sufficient.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne.
-
-
Purification:
-
Purify the biotinylated biomolecule using standard techniques as described for CuAAC to remove excess this compound.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the CuAAC and SPAAC reactions using this compound.
Safety and Handling
Conclusion
This compound is a valuable and versatile tool for the biotinylation of a wide range of molecules. Its well-defined structure and reactivity in click chemistry reactions make it an ideal reagent for applications in drug development, proteomics, and other areas of life science research. The protocols and data presented in this guide are intended to facilitate the successful application of this compound in your research endeavors.
References
An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG1-azide, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and various molecular biology applications. This document outlines the synthetic route, detailed experimental protocols, purification methods, and characterization data.
Overview
This compound is a molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" reactions. The azide functionality allows for the facile and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
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Synthesis of the intermediate, 1-amino-2-(2-azidoethoxy)ethane.
-
Coupling of the amino-PEG1-azide intermediate with an activated biotin derivative, such as Biotin-NHS ester.
Synthesis of 1-amino-2-(2-azidoethoxy)ethane
This section details a representative protocol for the synthesis of the key intermediate, 1-amino-2-(2-azidoethoxy)ethane, adapted from similar reported procedures.
Experimental Protocol:
A multi-step synthesis is employed to produce 1-amino-2-(2-azidoethoxy)ethane.[1]
-
Step 1: Synthesis of 2-(2-azidoethoxy)ethanol. 2-(2-Chloroethoxy)ethanol is reacted with sodium azide in a suitable solvent such as water or DMF. The reaction mixture is typically heated to drive the reaction to completion.
-
Step 2: Tosylation of 2-(2-azidoethoxy)ethanol. The hydroxyl group of 2-(2-azidoethoxy)ethanol is then activated by reaction with tosyl chloride in the presence of a base, such as pyridine or triethylamine, in a solvent like dichloromethane at 0°C to room temperature.
-
Step 3: Azide displacement to form the diamine precursor. The tosylated intermediate is then reacted with an excess of ammonia or a protected amine equivalent to introduce the amino group.
-
Step 4: Deprotection (if necessary) and purification. If a protected amine was used, a deprotection step is required. The final product, 1-amino-2-(2-azidoethoxy)ethane, is then purified by column chromatography.
Synthesis of this compound via Amide Coupling
The final step involves the coupling of the synthesized 1-amino-2-(2-azidoethoxy)ethane with an N-hydroxysuccinimide (NHS) activated biotin derivative.
Experimental Protocol:
This protocol is adapted from general procedures for NHS ester reactions with primary amines.[2][3][4]
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Dissolution of Reactants: Dissolve Biotin-NHS ester in an anhydrous water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). In a separate vial, dissolve a slight molar excess (1.1 to 1.5 equivalents) of 1-amino-2-(2-azidoethoxy)ethane in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0).
-
Reaction: Slowly add the Biotin-NHS ester solution to the solution of 1-amino-2-(2-azidoethoxy)ethane with gentle stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: The reaction can be quenched by adding an excess of an amine-containing buffer, such as Tris-HCl, to consume any unreacted Biotin-NHS ester.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any quenching reagents. A combination of chromatographic techniques is often employed.
Experimental Protocol:
-
Solvent Removal: The reaction mixture is concentrated under reduced pressure to remove the organic solvent.
-
Column Chromatography: The crude product is purified by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is commonly used. The fractions are monitored by TLC, and those containing the pure product are pooled.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC (RP-HPLC) can be utilized. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common choice for the purification of biotinylated PEG compounds.[]
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Results |
| ¹H NMR and ¹³C NMR | The spectra should show characteristic peaks corresponding to the biotin, PEG, and azide moieties. The integration of the proton signals can confirm the ratio of the different parts of the molecule. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of this compound (C14H24N6O3S, MW: 356.45 g/mol ). |
| HPLC | The purity of the final product can be determined by analytical HPLC, with typical purities for commercially available products being ≥95%. |
Data Presentation
Table 1: Summary of Key Quantitative Data
| Parameter | Typical Value | Reference |
| Purity (HPLC) | ≥95% | Commercial Suppliers |
| Molecular Weight ( g/mol ) | 356.45 | Calculated |
| Reaction Yield | Variable (dependent on scale and optimization) | N/A |
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Purification workflow for this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG1-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for Biotin-PEG1-azide, a versatile reagent in the field of click chemistry. This document details its utility in both Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, offering insights into its application for bioconjugation, protein labeling, and affinity purification.
Introduction to this compound and Click Chemistry
This compound is a bi-functional molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the bioorthogonal reactivity of an azide group. The short polyethylene glycol (PEG1) linker enhances solubility and reduces steric hindrance. Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for conjugating molecules in complex biological environments. This compound is a key reagent in two major types of click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Mechanism of Action
This compound's utility stems from the ability of its terminal azide group to form a stable triazole linkage with an alkyne-containing molecule. The specific mechanism depends on the type of click chemistry employed.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
In CuAAC, a copper(I) catalyst is required to facilitate the reaction between the azide of this compound and a terminal alkyne. The reaction proceeds through a stepwise mechanism, resulting in the formation of a 1,4-disubstituted triazole.
Key Features of CuAAC:
-
High Reaction Rates: CuAAC reactions are generally very fast, often reaching completion within minutes to a few hours at room temperature.[3]
-
High Yields: The reactions are highly efficient, typically providing near-quantitative yields.[4]
-
Biocompatibility Concerns: The requirement for a copper catalyst can be a limitation for in vivo applications due to the cytotoxicity of copper ions.[3] However, the use of copper-chelating ligands like THPTA and TBTA can mitigate this toxicity and also accelerate the reaction.
Below is a diagram illustrating the catalytic cycle of CuAAC.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily without a catalyst.
Key Features of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell labeling applications.
-
Good to Excellent Kinetics: While generally slower than CuAAC, the reaction rates of SPAAC are still rapid, especially with highly reactive cyclooctynes.
-
High Specificity: The reaction is highly specific between the azide and the strained alkyne.
The mechanism of SPAAC is a concerted [3+2] cycloaddition, as depicted below.
References
An In-depth Technical Guide on the Solubility and Stability of Biotin-PEG1-azide in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG1-azide in aqueous buffers, a critical consideration for its application in bioconjugation, drug delivery, and diagnostic development. Understanding these properties is paramount for ensuring the reproducibility of experimental results and the efficacy of the final product.
Introduction to this compound
This compound is a bifunctional molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a single polyethylene glycol (PEG) unit to enhance hydrophilicity and provide a flexible spacer arm, and a terminal azide group for covalent ligation to alkyne-containing molecules via "click chemistry"[1][2]. The PEG linker not only improves water solubility but also reduces steric hindrance, facilitating efficient binding of biotin to its target proteins[1][2].
Solubility of this compound in Aqueous Buffers
The solubility of this compound is a key parameter for its effective use in biological applications, which are predominantly carried out in aqueous media. The presence of the hydrophilic PEG chain significantly enhances its solubility in water and aqueous buffers compared to non-PEGylated biotin-azide counterparts[1].
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and related compounds. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.
| Compound | Solvent/Buffer | Temperature (°C) | Solubility | Notes |
| This compound | H₂O | Not Specified | 25 mg/mL (70.14 mM) | May require sonication to fully dissolve. |
| Biotin-azide | 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | Sparingly soluble in aqueous buffers alone. |
| Biotin | Water | 25 | ~0.22 mg/mL | |
| Biotin | Hot Water | Not Specified | 0.2 g/100 mL | |
| Biotin | 2M NH₄OH | Not Specified | 50 mg/mL | |
| Biotin-PEG3-azide | PBS (pH 7.2) | Not Specified | 10 mg/mL | |
| Biotin-PEG3-azide | DMF | Not Specified | 10 mg/mL | |
| Biotin-PEG3-azide | DMSO | Not Specified | 10 mg/mL |
Factors Influencing Solubility:
-
PEG Chain Length: Increasing the number of PEG units generally enhances aqueous solubility.
-
pH: The solubility of biotin itself is pH-dependent, with increased solubility in alkaline solutions. While the PEG linker dominates the solubility profile of this compound, extreme pH values may have a minor effect.
-
Co-solvents: Organic co-solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to prepare concentrated stock solutions of biotinylated reagents before dilution into aqueous buffers.
Stability of this compound in Aqueous Buffers
The stability of this compound in aqueous solutions is crucial for its storage and use in time-dependent experiments. The molecule's stability is primarily determined by the chemical integrity of the amide bond, the azide functional group, and the biotin moiety itself.
General Stability Profile:
-
Solid Form: In its solid, lyophilized form, this compound is stable for extended periods when stored at -20°C, protected from moisture.
-
In Solution: Once dissolved, the stability of this compound is reduced. Stock solutions in anhydrous organic solvents like DMSO or DMF are generally stable for up to one month at -20°C and for several months at -80°C. Aqueous solutions are less stable and it is often recommended to use them fresh or store for very short periods.
Chemical Stability of Functional Groups:
-
Amide Bond: The amide bond linking the biotin and the PEG spacer is generally very stable to hydrolysis under neutral and moderately acidic or basic conditions (pH 4-9). Harsh acidic or basic conditions and elevated temperatures would be required to induce significant hydrolysis.
-
Azide Group: Aliphatic azides, such as the one in this compound, are relatively stable in aqueous buffers. However, they can be sensitive to strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid. It is therefore recommended to avoid acidic conditions below pH 4. The azide group is also sensitive to reduction and should not be stored with reducing agents.
-
Biotin Moiety: Biotin itself is a stable molecule. It is stable in moderately acidic and neutral aqueous solutions, even at elevated temperatures. However, it is less stable in solutions with a pH above 9. Forced degradation studies on biotin have shown it to be susceptible to degradation under strong acidic and alkaline conditions.
Potential Degradation Pathways
The primary potential degradation pathway for this compound in aqueous buffers under stressed conditions (e.g., extreme pH, high temperature) is the hydrolysis of the amide bond. The azide group could also be susceptible to reduction in the presence of certain reagents.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
4.1. Protocol for Determining Kinetic Solubility
This protocol is adapted from standard high-throughput kinetic solubility assay methods.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-Buffered Saline (TBS) pH 7.4, citrate buffer pH 5.0)
-
96-well microplates (UV-transparent for UV-based detection)
-
Plate shaker
-
Plate reader (e.g., spectrophotometer for UV absorbance or nephelometer for light scattering)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
-
Serial Dilution in DMSO (Optional): If a range of concentrations is to be tested, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This creates a final DMSO concentration of 1%, which is generally well-tolerated in biological assays.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a suitable wavelength (around 200-220 nm for the amide bond or use a specific assay for biotin). The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
4.2. Protocol for Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for stress conditions
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation (Stress Conditions):
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period.
-
Neutral Hydrolysis: Mix the stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4) and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Photostability: Expose the solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Use a gradient elution method to separate the intact this compound from any degradation products. For example, a linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Quantify the peak area of the intact compound at each time point.
-
Calculate the percentage of the compound remaining over time for each stress condition.
-
The appearance of new peaks indicates the formation of degradation products.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion and Recommendations
This compound exhibits good solubility in aqueous buffers, a property enhanced by its PEG linker. For practical use, preparing concentrated stock solutions in organic solvents like DMSO followed by dilution into the desired aqueous medium is recommended.
In terms of stability, the molecule is robust under typical experimental conditions (neutral pH, room temperature). The amide bond is highly stable, and the primary concerns for degradation are the azide group under strongly acidic conditions and the biotin moiety at pH values above 9. For long-term storage, it is essential to keep this compound in its solid form at -20°C or below, protected from moisture. Aqueous solutions should be prepared fresh whenever possible. When designing experiments, particularly those involving long incubation times or harsh conditions, it is advisable to perform preliminary stability tests using a stability-indicating HPLC method to ensure the integrity of the molecule throughout the course of the study.
References
The Pivotal Role of the PEG1 Spacer in Biotin-Azide Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and proteomics, biotin-azide reagents are indispensable tools for the labeling and detection of biomolecules. The incorporation of a short polyethylene glycol (PEG) spacer, specifically a single ethylene glycol unit (PEG1), between the biotin and azide moieties, significantly enhances the utility of these reagents. This technical guide delves into the core functions of the PEG1 on spacer in biotin-azide reagents, providing a comprehensive overview of its impact on solubility, steric hindrance, and binding affinity, supported by experimental data and detailed protocols.
Core Concepts: Biotin-Azide and the PEG1 Spacer
Biotin-azide is a bifunctional molecule that combines the high-affinity binding of biotin to avidin and streptavidin with the versatility of azide "click" chemistry.[1] The azide group allows for the covalent attachment of biotin to alkyne-modified biomolecules through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] This enables researchers to tag proteins, nucleic acids, and other molecules of interest for subsequent detection, purification, and analysis.
The introduction of a PEG1 spacer, a minimal hydrophilic linker, addresses key limitations of simple biotin-azide reagents. This short spacer is critical for optimizing the performance of the reagent in various biological applications.
Impact of the PEG1 Spacer on Physicochemical Properties
The presence of even a single PEG unit can significantly alter the physical and chemical characteristics of the biotin-azide reagent, leading to improved performance in experimental settings.
Enhanced Aqueous Solubility
A notable advantage conferred by the PEG1 spacer is the increased hydrophilicity and, consequently, the enhanced aqueous solubility of the reagent.[4][5] This is a critical factor in biological experiments, where reagents must be soluble in aqueous buffers to ensure efficient and uniform labeling of target biomolecules.
| Reagent | Reported Aqueous Solubility | Solvent System |
| Biotin-azide | ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) |
| Biotin-PEG1-azide | 25 mg/mL | Water |
Table 1: Comparison of the aqueous solubility of Biotin-azide and this compound.
The significantly higher water solubility of this compound facilitates the preparation of stock solutions and their dilution into aqueous reaction buffers without the risk of precipitation, which can be a concern with less soluble reagents.
Reduction of Steric Hindrance
High-Affinity Binding to Avidin/Streptavidin
The interaction between biotin and avidin/streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M). While the addition of a PEG linker can in some cases slightly decrease the binding affinity, the effect of a short PEG1 spacer is generally considered to be minimal. The primary advantage of reduced steric hindrance typically outweighs any minor reduction in affinity, ensuring robust and stable binding for purification and detection assays.
| Ligand | Dissociation Constant (Kd) with Avidin |
| Biotin | ~10-15 M |
| This compound | Expected to be in a similar range to biotin, with any potential decrease being minimal and offset by reduced steric hindrance. Direct comparative data for the PEG1 spacer is not extensively published. |
Table 2: Binding affinity of biotin to avidin. The affinity of this compound is expected to be comparable.
Experimental Workflows and Protocols
The utility of this compound is best illustrated through its application in common experimental workflows.
Protein Labeling via Click Chemistry
This compound is a key reagent for the biotinylation of alkyne-modified proteins. This process is central to many proteomic studies, enabling the selective enrichment and identification of newly synthesized proteins or specific protein populations.
This protocol is a general guideline and may require optimization for specific proteins and experimental conditions.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)
-
DMSO
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM stock of sodium ascorbate in water (prepare fresh).
-
Prepare a 1.7 mM stock solution of TBTA in DMSO:t-butanol (1:4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture (typically a 5-10 fold molar excess over the protein).
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents by dialysis, size-exclusion chromatography, or protein precipitation.
-
Pull-Down Assay for Protein-Protein Interaction Studies
This compound labeled proteins can be used as "bait" to capture interacting "prey" proteins from a cell lysate.
This protocol provides a general framework for a pull-down experiment.
Materials:
-
This compound labeled "bait" protein
-
Streptavidin-coated magnetic or agarose beads
-
Cell lysate containing "prey" proteins
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads with wash buffer according to the manufacturer's instructions to remove storage buffer.
-
-
Immobilization of Bait Protein:
-
Incubate the washed streptavidin beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Wash the beads with immobilized bait protein three times with wash buffer to remove any unbound bait protein.
-
-
Incubation with Lysate:
-
Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer or by incubating with an elution buffer containing a high concentration of free biotin.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the prey protein. For identification of unknown interacting partners, mass spectrometry can be employed.
-
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into its structure and functionality. A common synthetic route involves the coupling of biotin to an amino-PEG-azide linker.
A detailed synthesis protocol for a similar compound, an azido-biotin reagent, has been described in the literature, which can be adapted for the synthesis of this compound. The general steps are as follows:
-
Activation of Biotin: Biotin is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester to make it reactive towards primary amines.
-
Coupling Reaction: The activated biotin (Biotin-NHS ester) is then reacted with an amino-PEG1-azide linker in a suitable organic solvent (e.g., DMF) in the presence of a base (e.g., triethylamine) to facilitate the formation of a stable amide bond.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography or recrystallization.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the field of drug development.
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker in the construction of ADCs. The azide functionality allows for the site-specific conjugation of the linker to an antibody, while the biotin can be used for purification or as a targeting moiety in certain applications.
-
Target Identification and Validation: By incorporating an alkyne group into a small molecule drug candidate, researchers can use this compound to "pull-down" its protein targets from cell lysates, aiding in the elucidation of the drug's mechanism of action.
-
High-Throughput Screening: The robust nature of the biotin-streptavidin interaction makes it ideal for the development of high-throughput screening assays to identify new drug leads.
Conclusion
The inclusion of a single polyethylene glycol unit in biotin-azide reagents represents a subtle yet powerful modification that significantly enhances their utility in modern biological research and drug development. The PEG1 spacer improves aqueous solubility, reduces steric hindrance to facilitate efficient binding to avidin and streptavidin, and maintains the high-affinity interaction that is the hallmark of the biotin-avidin system. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers looking to leverage the advantages of this compound in their experimental designs. As the demand for more precise and efficient bioconjugation tools continues to grow, the thoughtful design of reagents like this compound will remain at the forefront of innovation.
References
- 1. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotin-PEG11-azide, 956494-20-5 | BroadPharm [broadpharm.com]
- 5. Biotin-PEG-azide (MW 2000) | TargetMol [targetmol.com]
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in modern chemistry, enabling the rapid and efficient assembly of complex molecular architectures. As a cornerstone of "click chemistry," this reaction's high efficiency, selectivity, and biocompatibility have made it invaluable in drug discovery, bioconjugation, and materials science.[1][2] This guide provides a comprehensive overview of the CuAAC reaction, including its core principles, detailed experimental protocols, and quantitative data to aid in experimental design and optimization.
Core Principles of CuAAC
The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3] This reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The presence of a copper(I) catalyst accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed version and ensures the exclusive formation of the 1,4-regioisomer.[2][4]
The catalytic cycle, a key aspect of the reaction, is understood to involve the formation of a copper(I)-acetylide intermediate. The process typically begins with the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), to the active Cu(I) species using a reducing agent like sodium ascorbate.
The Catalytic Cycle
The mechanism of the CuAAC reaction is a subject of ongoing research, with evidence supporting the involvement of multinuclear copper species. However, a generally accepted pathway provides a solid framework for understanding the reaction's progression.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the substrates. The following tables summarize typical reaction parameters and their impact on reaction outcomes.
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Typical Range/Value | Notes | Citations |
| Copper Source | CuSO₄·5H₂O (with reducing agent), CuI, CuBr | CuSO₄ with sodium ascorbate is common for aqueous systems. Cu(I) salts are often used in organic solvents. | |
| Catalyst Loading | 1-10 mol% | Lower loadings are preferable for biocompatibility. | |
| Reducing Agent | Sodium Ascorbate | Used in excess (10-50 mol%) to maintain copper in the +1 oxidation state. | |
| Ligand | THPTA, TBTA, BTTAA | Ligands accelerate the reaction and protect biomolecules from copper-induced damage. The ligand to copper ratio is often 5:1. | |
| Solvent | H₂O, t-BuOH/H₂O, DMSO, DMF, CH₃CN | Aqueous systems are common for bioconjugation. | |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. | |
| Reaction Time | 1-24 hours | Highly dependent on the specific substrates and catalyst system. | |
| Yields | >90% | Generally very high for terminal alkynes. |
Table 2: Effect of Copper Catalyst Loading on Reaction Conversion
| Catalyst Loading (mol%) | Conversion (%) after 1 hour | Notes |
| 1 | ~70% | Lower catalyst loading can be sufficient but may require longer reaction times. |
| 5 | >95% | A common starting point for many reactions. |
| 10 | >98% | Higher loading can accelerate the reaction but may complicate purification. |
Note: Data is illustrative and can vary significantly based on specific substrates and conditions.
Table 3: Influence of Solvent on Relative CuAAC Reaction Rates
| Solvent | Dielectric Constant | Type | Relative Rate | Notes |
| DMSO | 47.2 | Polar Aprotic | High | Excellent for dissolving a wide range of substrates. |
| DMF | 36.7 | Polar Aprotic | High | Similar to DMSO, a good general solvent for CuAAC. |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate to High | Can coordinate with the copper catalyst. |
| Methanol | 32.7 | Polar Protic | Moderate | Can also act as a reducing agent under certain conditions. |
| t-BuOH/H₂O (1:1) | - | Polar Protic Mixture | High | A very common and effective solvent system, especially for bioconjugation. |
| Water | 80.1 | Polar Protic | High | Ideal for biological applications, though substrate solubility can be a limitation. |
Experimental Protocols
The following are detailed protocols for performing CuAAC reactions in both small molecule synthesis and bioconjugation contexts.
Protocol 1: General Small Molecule Synthesis
This protocol is a general guideline for a small-scale CuAAC reaction.
Materials:
-
Azide-functionalized molecule (1.0 equivalent)
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
-
Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a reaction with 1 mol% catalyst, mix appropriate volumes to achieve this ratio in the final reaction mixture). Let this stand for 1-2 minutes.
-
Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the product can be purified using standard methods such as extraction or column chromatography.
Protocol 2: Protein Bioconjugation
This protocol outlines the conjugation of an alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule (e.g., a fluorescent dye or drug molecule)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aminoguanidine (optional, to scavenge reactive byproducts of ascorbate oxidation)
Procedure:
-
Reactant Preparation: To the protein solution (final concentration typically 10-50 µM), add the azide-functionalized molecule to a final concentration of 2-10 fold molar excess over the protein.
-
Catalyst Premix: In a separate microcentrifuge tube, combine CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.
-
Reaction Initiation: Add the catalyst premix to the protein-azide mixture.
-
Reduction: If using, add aminoguanidine solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess reagents and the catalyst using methods suitable for proteins, such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting columns), or spin filtration.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for planning and executing a CuAAC reaction, from substrate preparation to product purification.
Troubleshooting
Even with a robust reaction like CuAAC, challenges can arise. Below is a guide to common issues and their potential solutions.
Table 4: Troubleshooting Common CuAAC Problems
| Problem | Possible Cause(s) | Suggested Solution(s) | Citations |
| Low or No Yield | - Oxidation of Cu(I) to inactive Cu(II).- Poor choice or concentration of ligand.- Low reactant concentration.- Inhibitory buffer components (e.g., Tris). | - Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).- Use a fresh solution of sodium ascorbate.- Use a stabilizing ligand like TBTA or THPTA.- Increase reactant concentrations.- Use non-coordinating buffers like phosphate, HEPES, or MOPS. | |
| Formation of Byproducts | - Oxidative homocoupling of the alkyne (Glaser coupling) due to oxygen exposure. | - Deoxygenate the solvent and reaction mixture.- Use an excess of sodium ascorbate.- Employ a ligand to accelerate the desired reaction. | |
| Difficulty in Product Purification | - Residual copper catalyst.- Similar polarity of product and starting materials. | - Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia during workup.- For biomolecules, use dialysis or size-exclusion chromatography.- Optimize reaction stoichiometry to ensure complete consumption of the limiting reagent. | |
| Reaction Stalls | - Depletion of the active catalyst.- Product inhibition. | - Add a fresh premix of copper salt and reducing agent portion-wise.- Increase the initial catalyst loading. |
By understanding the fundamental principles, leveraging the provided quantitative data, and following the detailed protocols, researchers, scientists, and drug development professionals can effectively harness the power of the copper-catalyzed azide-alkyne cycloaddition for their specific applications.
References
A Technical Guide to the Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linkage of molecules in complex biological environments, transforming fields from chemical biology and drug development to materials science.[1][2]
At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which results in the formation of a stable triazole linkage.[1][3] Unlike its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst. The reaction's driving force is the high ring strain inherent to the cyclooctyne molecule, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to occur at physiological temperatures and pH, making it exceptionally valuable for the study and manipulation of biological systems.
The bioorthogonal nature of SPAAC is rooted in the fact that both the cyclooctyne and azide functional groups are essentially absent from and non-reactive with most biological molecules, such as proteins, nucleic acids, and lipids. This high degree of selectivity ensures that the ligation happens exclusively between the intended reaction partners, facilitating precise molecular labeling and engineering in living cells, tissues, and even whole organisms.
The SPAAC Mechanism
The SPAAC reaction is a type of Huisgen [3+2] cycloaddition. The reaction is driven by the release of energy from the highly strained eight-membered ring of the cyclooctyne as it transitions to the more stable, planar triazole ring structure. Density functional theory calculations have shown that the rapid rate of the strain-promoted reaction is due to a lower energy requirement for distorting the 1,3-dipole (the azide) and the alkyne into the necessary transition-state geometry.
Caption: Core reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Kinetics and the Critical Role of Cyclooctyne Design
The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been engineered, each with unique reactivity, stability, and steric properties. The reaction's efficiency is quantified by its second-order rate constant (k₂), where a higher value indicates a faster reaction. This parameter is essential for designing experiments where reaction times and reactant concentrations must be precisely controlled. Key factors influencing the reactivity of cyclooctynes include:
-
Ring Strain: This is the primary driving force. Smaller, more distorted rings like cyclooctynes are more reactive than less strained rings like cyclononynes.
-
Electronic Effects: The addition of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne can significantly increase the reaction rate.
-
Steric Hindrance: Bulky substituents near the alkyne can impede the approach of the azide, slowing the reaction.
Caption: Key factors influencing the reactivity of common SPAAC cyclooctynes.
Quantitative Comparison of Common Cyclooctynes
The selection of a cyclooctyne reagent is a critical decision in experimental design. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features & References |
| Bicyclo[6.1.0]nonyne | BCN | 0.14 | Balances high reactivity with small size. |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.1 - 0.3 | One of the most reactive and widely used cyclooctynes. |
| 4-Dibenzocyclooctynol | DIBO | 0.17 | A second-generation cyclooctyne with fast reaction rates and high stability. |
| Difluorinated Cyclooctyne | DIFO | 0.076 | Developed for improved stability and biocompatibility. |
| Biarylazacyclooctynone | BARAC | > 0.5 | Extremely reactive, suitable for sensitive biological environments. |
Note: Rate constants can vary depending on the specific azide partner, solvent, pH, and temperature.
Experimental Protocols
Accurate and reproducible experimental design is paramount for successful SPAAC applications. The following sections provide generalized protocols for common SPAAC-based experiments.
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol describes a general method for conjugating a cyclooctyne-modified molecule to an azide-modified molecule (e.g., a protein or small molecule).
-
Reagent Preparation:
-
Dissolve the cyclooctyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer) to a known stock concentration (e.g., 10 mM).
-
In a separate vessel, dissolve the azide-containing molecule in the same solvent to a known stock concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and cyclooctyne solutions. A 1:1 to 1.5:1 molar ratio of cyclooctyne to azide is commonly used to ensure complete conjugation of the azide.
-
If using organic solvents, ensure the final concentration in aqueous solutions (like cell media) does not exceed levels that could cause cytotoxicity (typically <1% v/v).
-
-
Incubation:
-
Stir or gently mix the reaction mixture.
-
Incubate at room temperature (or 37°C for live-cell applications). Reaction times can range from minutes to several hours, depending on the reactivity (k₂) of the cyclooctyne and the concentration of the reactants.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove any unreacted starting materials.
-
Appropriate purification methods include size-exclusion chromatography (SEC), dialysis, or affinity purification, depending on the nature of the conjugate.
-
Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.
Protocol 2: Determination of SPAAC Reaction Kinetics
This protocol outlines a method for determining the second-order rate constant (k₂) of a SPAAC reaction using UV-Vis spectrophotometry or quantitative ¹H NMR under pseudo-first-order conditions.
-
Materials:
-
Cyclooctyne of interest.
-
Model azide (e.g., benzyl azide).
-
Appropriate solvent (e.g., Methanol for UV-Vis; deuterated DMSO for NMR).
-
UV-Vis spectrophotometer or NMR spectrometer.
-
Internal standard of known concentration for NMR (e.g., dimethyl sulfone).
-
-
Procedure (Pseudo-First-Order Conditions):
-
Prepare a solution of the cyclooctyne at a low, fixed concentration (e.g., 6 x 10⁻⁵ M).
-
Prepare a stock solution of the azide at a much higher concentration.
-
To initiate the reaction, add the azide solution to the cyclooctyne solution to achieve a final azide concentration that is in large excess (at least 10-fold) of the cyclooctyne concentration.
-
-
Data Acquisition:
-
For UV-Vis: Immediately begin monitoring the decay of the characteristic absorbance of the cyclooctyne over time.
-
For ¹H NMR: Acquire spectra at regular time intervals, monitoring the disappearance of a reactant peak relative to the constant internal standard peak.
-
-
Data Analysis:
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.
-
For a pseudo-first-order reaction, this plot will be linear.
-
The slope of this line is the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Azide] .
-
Protocol 3: Metabolic Labeling and Live-Cell Imaging
This protocol describes the fluorescent labeling of cellular glycans via SPAAC for visualization by microscopy.
-
Metabolic Labeling:
-
Culture adherent mammalian cells (e.g., HeLa) in complete cell culture medium.
-
Supplement the medium with an azide-modified sugar precursor, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), at a concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido-sugar into the cell-surface glycans.
-
-
SPAAC Reaction (Labeling):
-
Prepare a stock solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) in DMSO.
-
Wash the cells twice with warm phosphate-buffered saline (PBS) to remove unincorporated azido-sugars.
-
Dilute the DBCO-fluorophore in pre-warmed culture medium to a final concentration of 20-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
(Optional) Add a nuclear counterstain like Hoechst 33342 for context.
-
Replace the PBS with an appropriate imaging medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope.
-
Applications in Research and Drug Development
The mild conditions, high efficiency, and bioorthogonality of SPAAC have led to its widespread use in numerous applications.
-
Drug Development and Delivery: SPAAC is highly beneficial for creating targeted drug delivery systems and synthesizing antibody-drug conjugates (ADCs). It allows for the precise, site-specific attachment of therapeutic payloads to targeting moieties like antibodies without introducing toxic catalysts.
-
Molecular Imaging: By conjugating imaging agents (e.g., fluorophores, PET/SPECT radionuclides) to biomolecules, SPAAC enables real-time tracking and visualization of biological processes in living cells and whole organisms.
-
Proteomics and Glycomics: SPAAC facilitates the labeling and enrichment of specific classes of proteins and glycans from complex biological samples, aiding in their identification and functional characterization.
-
Materials Science: The formation of stable triazole linkages via SPAAC is used to synthesize novel biomaterials, create functionalized surfaces, and assemble polymeric nanostructures.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an essential technique for researchers, scientists, and drug development professionals. Its unique combination of rapid kinetics, exceptional selectivity, and biocompatibility provides unprecedented control for modifying and probing complex biological systems. As research continues to yield new cyclooctyne structures with even faster kinetics and improved properties, the applications of SPAAC are poised to expand even further, continuing to drive innovation across the scientific disciplines.
References
Biotin-PEG1-azide: A Technical Guide to Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols for Biotin-PEG1-azide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this versatile chemical tool.
Safety and Handling
This compound is a chemical reagent that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize any potential risks.
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is classified as follows:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1204085-48-2 | |
| Molecular Formula | C₁₄H₂₄N₆O₃S | |
| Molecular Weight | 356.45 g/mol | |
| Appearance | Not specified, though related compounds are white to off-white powders. | |
| Purity | >95% | |
| Solubility | Soluble in DMSO and water. |
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use in a well-ventilated area or under a chemical fume hood.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is refrigerated. For long-term storage, -20°C is often recommended for similar azide-containing compounds.
-
Keep away from heat, sparks, open flames, and hot surfaces.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: No known unsuitable media.
-
Hazardous Combustion Products: May produce carbon oxides, nitrogen oxides, and sulfur oxides upon combustion.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols
This compound is a key reagent in bioconjugation, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the efficient and specific labeling of alkyne-containing biomolecules with biotin.
General Workflow for Biotinylation using Click Chemistry
The fundamental principle involves the reaction of the azide group on this compound with a terminal alkyne on a target molecule, catalyzed by a copper(I) source.
Caption: General workflow for biotinylating an alkyne-modified biomolecule using this compound via CuAAC.
Protocol for Biotinylating an Alkyne-Modified Protein
This protocol is adapted for the labeling of a purified protein containing a genetically incorporated alkyne-bearing unnatural amino acid.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (if needed to dissolve this compound)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or water to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10-100 µM) in your reaction buffer.
-
Add the this compound stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein is a good starting point).
-
Add the THPTA stock solution to a final concentration that is 4-5 times the concentration of CuSO₄.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if using a fluorescent derivative.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst by size-exclusion chromatography, dialysis, or buffer exchange into a suitable storage buffer.
-
-
Verification (Optional but Recommended):
-
Confirm successful biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift corresponding to the addition of the this compound moiety.
-
Protocol for Activity-Based Protein Profiling (ABPP)
This protocol outlines a general workflow for using this compound in a two-step labeling approach for ABPP.
Materials:
-
Cells or tissue lysate
-
Alkyne-functionalized activity-based probe
-
This compound
-
Click chemistry reagents (as in section 2.2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)
-
Elution buffer or on-bead digestion reagents
Procedure:
-
Labeling of Proteome:
-
Treat live cells or cell/tissue lysates with an alkyne-functionalized activity-based probe that targets the enzyme class of interest.
-
Incubate under appropriate conditions to allow for covalent modification of active enzymes.
-
Lyse the cells (if labeled in vivo) and clarify the lysate by centrifugation.
-
-
Click Reaction:
-
To the proteome lysate, add the click chemistry reaction components: this compound, CuSO₄, a copper-chelating ligand, and a reducing agent (e.g., sodium ascorbate or TCEP).
-
Incubate to attach the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) for analysis by Western blot or in-gel digestion.
-
Alternatively, perform on-bead tryptic digestion of the captured proteins, followed by LC-MS/MS analysis to identify the labeled proteins and their sites of modification.
-
Logical Relationships in Experimental Design
The application of this compound in research often follows a logical workflow that connects the modification of a biological target with its subsequent detection or isolation.
Caption: Logical workflow from target modification to downstream applications using this compound.
This guide provides a foundational understanding of the safe handling and application of this compound. Researchers should always consult the specific product documentation and relevant literature for the most up-to-date information and to optimize protocols for their particular experimental systems.
References
An In-Depth Technical Guide to Biotin-PEG1-azide: Commercial Sources, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG1-azide, a versatile bifunctional molecule widely utilized in biomedical research and drug development. This document details its commercial availability and purity, alongside in-depth experimental protocols for its application in bioconjugation and proteomics.
Commercial Sources and Purity of this compound
This compound is readily available from various commercial suppliers, catering to the needs of researchers with requirements for high purity and well-characterized reagents. The purity of this compound is critical for ensuring the specificity and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed by manufacturers to assess the purity of this compound. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Stated Purity | Analytical Method |
| MedchemExpress | 99.88%[1] | HPLC, NMR |
| BroadPharm | >98%[2] | NMR, HPLC |
| UV Cleavable Biotin-PEG2-Azide (BroadPharm) | 98%[3] | NMR, HPLC |
| Biotin-PEG4-Picolyl azide (BroadPharm) | 95%[4] | NMR, HPLC |
Core Applications and Methodologies
This compound's utility stems from its two key functional groups: a biotin moiety and an azide group. The biotin provides a high-affinity handle for purification and detection via its interaction with streptavidin, while the azide group allows for covalent ligation to alkyne-containing molecules through the highly efficient and bioorthogonal "click chemistry" reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for bioconjugation.[] This reaction enables the specific and efficient formation of a stable triazole linkage between an azide (present on this compound) and a terminal alkyne, which can be metabolically or chemically incorporated into a biomolecule of interest.
Experimental Protocol: Labeling of an Alkyne-Modified Biomolecule with this compound
This protocol is a general guideline for the copper-catalyzed click reaction. Optimization of reaction conditions, particularly the concentrations of copper and ligands, may be necessary for specific applications.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in an appropriate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper(I)-stabilizing ligand in DMSO or water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio will need to be optimized, but a 1:5 to 1:10 ratio of biomolecule to biotin-azide is a common starting point.
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using an appropriate method for your biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
-
Affinity Purification of Biotinylated Molecules using Streptavidin
The extremely high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) forms the basis for a highly specific and robust method for the enrichment and purification of biotinylated molecules. Streptavidin-coated magnetic beads or agarose resin are commonly used to capture biotinylated proteins from complex mixtures like cell lysates.
Experimental Protocol: Pull-Down of a Biotinylated Protein
This protocol outlines the general steps for a pull-down assay using streptavidin-functionalized magnetic beads.
Materials:
-
Sample containing the biotinylated protein (e.g., cell lysate)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or buffer containing free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in Binding/Wash Buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step two more times.
-
-
Binding of Biotinylated Protein:
-
Add your sample containing the biotinylated protein to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads on the magnetic rack and remove the supernatant (this is the unbound fraction).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the bound protein, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.
-
Pellet the beads on the magnetic rack and carefully collect the supernatant containing your purified protein.
-
If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.
-
Visualizing Experimental Workflows and Signaling Pathways
Visual diagrams are invaluable for understanding complex experimental procedures and biological pathways. The following diagrams, generated using the DOT language, illustrate a typical proteomics workflow using this compound and a conceptual signaling pathway investigation.
BONCAT Proteomics Workflow
Bio-orthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins. Cells are cultured with an amino acid analog containing an alkyne group, which is incorporated into newly synthesized proteins. These alkyne-modified proteins can then be specifically labeled with this compound via click chemistry for subsequent enrichment and identification by mass spectrometry.
Caption: BONCAT experimental workflow.
Investigating Protein-Protein Interactions in a Signaling Pathway
Biotinylation can be used to identify interaction partners of a specific protein within a signaling pathway. By expressing a protein of interest fused to a biotin ligase (like BioID), proximal proteins are biotinylated in living cells. While this does not directly use this compound, the principle of using biotin as a capture tag is central. A complementary approach involves introducing an alkyne-bearing unnatural amino acid at a specific site in the protein of interest, followed by click chemistry with this compound to capture interacting partners under specific cellular conditions. The following diagram illustrates the general concept of identifying protein-protein interactions within a signaling cascade using biotinylation.
Caption: Protein interaction discovery.
Conclusion
This compound is a powerful and versatile reagent for researchers in the life sciences. Its well-defined structure, high purity from commercial sources, and the efficiency of the click chemistry reaction make it an ideal tool for a wide range of applications, from the specific labeling of biomolecules to the discovery of protein-protein interactions and the development of targeted therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this technology in the laboratory.
References
Methodological & Application
Application Notes and Protocols for In Vitro Protein Labeling with Biotin-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vitro labeling of proteins using Biotin-PEG1-azide via a two-step process involving an initial alkyne modification of the protein followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method allows for the covalent attachment of biotin to a protein of interest, enabling a wide range of downstream applications such as protein purification, immobilization, and detection. The inclusion of a short polyethylene glycol (PEG) spacer enhances the solubility and accessibility of the biotin moiety.
Principle of the Method
The in vitro labeling of a target protein with this compound is achieved through a two-step chemical conjugation strategy. First, the protein is functionalized with an alkyne group. This is typically accomplished by reacting primary amines on the protein, such as the ε-amino group of lysine residues or the N-terminus, with an alkyne-containing N-hydroxysuccinimide (NHS) ester. In the second step, the alkyne-modified protein is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes a highly specific and efficient cycloaddition reaction between the alkyne and azide groups, forming a stable triazole linkage and resulting in the biotinylated protein.
Experimental Workflow
The overall experimental workflow for the in vitro biotinylation of a protein using this compound is depicted below. The process begins with the modification of the target protein to introduce alkyne functional groups, followed by the click chemistry reaction to attach the biotin-azide tag. The final step involves the purification of the biotinylated protein to remove excess reagents.
Caption: Experimental workflow for in vitro protein biotinylation.
Quantitative Data Summary
The efficiency of protein biotinylation is influenced by several factors, including the molar ratio of the labeling reagents to the protein, the protein concentration, the reaction buffer pH, and the incubation time. The following tables summarize the impact of these parameters on the degree of labeling.
Table 1: Effect of Molar Coupling Ratio (MCR) on Molar Incorporation Ratio (MIR)
| Molar Coupling Ratio (Alkyne-NHS:Protein) | Molar Incorporation Ratio (Alkyne:Protein) | Molar Coupling Ratio (Biotin-Azide:Alkyne-Protein) | Molar Incorporation Ratio (Biotin:Protein) |
| 5:1 | ~1-2 | 2:1 | ~1-2 |
| 10:1 | ~2-4 | 5:1 | ~3-5 |
| 20:1 | ~4-6 | 10:1 | ~5-8 |
| 40:1 | ~6-10 | 20:1 | ~8-12 |
| Data synthesized from general protein labeling studies. Actual MIR may vary depending on the protein and specific reaction conditions.[1] |
Table 2: Influence of Protein Concentration on Labeling Efficiency
| Protein Concentration (mg/mL) | Molar Incorporation Ratio (Biotin:Protein) at 20:1 MCR |
| 0.1 | 1.6 |
| 0.25 | 2.6 |
| 0.5 | 4.2 |
| 1.0 | 5.0 |
| Data adapted for biotin labeling based on studies with murine IgG.[1] |
Table 3: Recommended Reaction Conditions
| Parameter | Alkyne Modification Step | Click Chemistry (CuAAC) Step |
| Buffer | Amine-free buffer (e.g., PBS, HEPES) | Phosphate buffer |
| pH | 7.0 - 9.0 | 7.0 - 8.0 |
| Temperature | Room Temperature (18-25°C) | Room Temperature (18-25°C) |
| Incubation Time | 30 - 120 minutes | 30 - 60 minutes |
| Optimal conditions should be determined empirically for each specific protein.[2][3][4] |
Experimental Protocols
Materials and Reagents
-
Target Protein
-
Alkyne-PEG-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-9.0)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis device
-
Protein concentration assay kit (e.g., BCA or Bradford)
Protocol 1: Alkyne Modification of Target Protein
This protocol describes the modification of primary amines on a protein with an alkyne group using an NHS ester.
-
Protein Preparation:
-
Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS (pH 7.2-7.4) or 0.1 M sodium bicarbonate buffer (pH 8.3-9.0). Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
-
Alkyne-PEG-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of Alkyne-PEG-NHS Ester in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.
-
-
Labeling Reaction:
-
Add the desired molar excess of the Alkyne-PEG-NHS Ester stock solution to the protein solution. A 10-40 fold molar excess is a good starting point for optimization. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Reagent:
-
Remove the unreacted Alkyne-PEG-NHS Ester by size-exclusion chromatography (e.g., using a PD-10 desalting column equilibrated with PBS) or by dialysis against PBS.
-
-
Quantification:
-
Determine the concentration of the alkyne-modified protein using a standard protein assay.
-
Protocol 2: Biotinylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the alkyne-modified protein and this compound.
-
Reagent Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use. Sodium ascorbate solutions are prone to oxidation.
-
(Optional) THPTA Ligand: Prepare a 100 mM stock solution in water. The THPTA ligand can improve reaction efficiency and reduce potential protein damage by stabilizing the Cu(I) catalyst.
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed. For a 200 µL final reaction volume:
-
50 µL of alkyne-modified protein (1-5 mg/mL) in PBS.
-
100 µL PBS buffer.
-
4 µL of 1 mM this compound (for a final concentration of 20 µM, adjust as needed).
-
(Optional) 10 µL of 40 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
-
Vortex the mixture briefly.
-
-
Initiation of the Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex the mixture briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Purification of Biotinylated Protein:
-
Remove excess reagents and catalyst by size-exclusion chromatography or dialysis as described in Protocol 1, Step 4.
-
-
Analysis and Storage:
-
Confirm biotinylation using methods such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.
-
Store the purified biotinylated protein at -20°C or -80°C.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical reaction mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is the core of the biotinylation step.
Caption: CuAAC reaction mechanism for protein biotinylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis.- Presence of primary amines in the buffer.- Insufficient molar excess of labeling reagents.- Inefficient click reaction. | - Prepare fresh NHS ester solution immediately before use.- Use amine-free buffers (e.g., PBS, HEPES).- Increase the molar ratio of Alkyne-NHS ester and/or Biotin-azide.- Ensure fresh sodium ascorbate is used; consider adding a Cu(I) stabilizing ligand like THPTA. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability at the reaction pH. | - Keep the final concentration of DMSO/DMF below 10%.- Optimize the pH of the reaction buffer to maintain protein solubility. |
| High Background in Downstream Assays | - Incomplete removal of excess biotin reagent. | - Ensure thorough purification of the biotinylated protein using size-exclusion chromatography or extensive dialysis. |
References
Application Notes and Protocols: A Step-by-Step Guide for Cell Surface Protein Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a multitude of cellular processes, including signal transduction, cell adhesion, and transport. Their accessibility on the outer leaflet of the plasma membrane makes them prime targets for drug development and key biomarkers for disease diagnostics. The study of these proteins often requires their specific labeling and isolation from the total cellular protein pool. Cell surface protein biotinylation is a robust and widely used technique that achieves this by covalently attaching a biotin molecule to the extracellular domains of these proteins.[1][2][3] This method leverages the high-affinity interaction between biotin and streptavidin (or its derivatives like NeutrAvidin) for the efficient capture and enrichment of cell surface proteins.[1][2]
This document provides a detailed, step-by-step guide for performing cell surface protein biotinylation, isolation, and subsequent analysis. The protocol is designed for both adherent and suspension mammalian cells and can be adapted for various downstream applications, including Western blotting and mass spectrometry.
Principle of the Method
The core principle of this technique lies in the use of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin. This reagent reacts with primary amines (-NH2) on lysine residues and N-termini of proteins exposed on the cell surface. Because the reagent is charged and water-soluble, it cannot cross the intact cell membrane, ensuring that only extracellularly accessible proteins are labeled. The biotinylation process is typically carried out at low temperatures (4°C) to inhibit endocytosis and prevent the labeling of intracellular proteins.
Following the labeling step, the reaction is quenched, and the cells are lysed. The biotinylated proteins are then selectively captured from the cell lysate using agarose or magnetic beads conjugated with streptavidin or NeutrAvidin. Finally, the captured proteins can be eluted from the beads for downstream analysis. If a cleavable biotin reagent like Sulfo-NHS-SS-Biotin is used, elution is achieved by reducing the disulfide bond within the reagent's spacer arm.
Experimental Workflow
Caption: A schematic overview of the key steps involved in the biotinylation and isolation of cell surface proteins.
Materials and Reagents
Reagents
-
Biotinylation Reagent: EZ-Link™ Sulfo-NHS-SS-Biotin (Thermo Scientific, Cat. No. 21331) or similar membrane-impermeable, cleavable biotinylation reagent.
-
Phosphate-Buffered Saline (PBS): pH 7.2-8.0, ice-cold.
-
Quenching Buffer: 100 mM Glycine or Tris in PBS, ice-cold.
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche).
-
Streptavidin or NeutrAvidin Agarose Beads: (e.g., Thermo Scientific, Cat. No. 29200) or magnetic beads.
-
Wash Buffer: Lysis buffer or a less stringent buffer like PBS with a low concentration of detergent (e.g., 0.1% Tween-20).
-
Elution Buffer: SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol (for cleavable biotin).
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit, Thermo Scientific).
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Refrigerated centrifuge
-
Rocking platform or orbital shaker
-
End-over-end rotator
-
Sonicator (optional)
-
Standard Western blotting or mass spectrometry equipment
Experimental Protocols
Part A: Biotinylation of Adherent Cells
-
Cell Preparation:
-
Culture cells to 85-95% confluency in the desired culture vessel (e.g., 10 cm dish).
-
Aspirate the culture medium and wash the cells twice with 10 mL of ice-cold PBS.
-
-
Biotinylation:
-
Prepare the biotinylation solution by dissolving Sulfo-NHS-SS-Biotin in ice-cold PBS to a final concentration of 0.25-1.0 mg/mL. Prepare this solution immediately before use.
-
Add the biotinylation solution to the cells (e.g., 5 mL for a 10 cm dish) and incubate for 30 minutes at 4°C on a rocking platform.
-
-
Quenching:
-
Aspirate the biotinylation solution and wash the cells once with 10 mL of ice-cold Quenching Buffer.
-
Add another 10 mL of Quenching Buffer and incubate for 5-10 minutes at 4°C with gentle agitation to ensure all unreacted biotin is quenched.
-
Wash the cells twice more with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish) to the cells.
-
Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing or sonication to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. This contains the total cellular protein.
-
Part B: Biotinylation of Suspension Cells
-
Cell Preparation:
-
Harvest cells by centrifugation at 300-500 x g for 3 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice by resuspending in ice-cold PBS and centrifuging.
-
-
Biotinylation:
-
Resuspend the cell pellet in ice-cold PBS containing the desired concentration of Sulfo-NHS-SS-Biotin (e.g., at a cell concentration of 1-25 x 10^7 cells/mL).
-
Incubate for 30 minutes at 4°C with gentle end-over-end rotation.
-
-
Quenching:
-
Centrifuge the cells at 300-500 x g for 3 minutes and discard the biotinylation solution.
-
Wash the cells once by resuspending the pellet in Quenching Buffer.
-
Resuspend the cells in fresh Quenching Buffer and incubate for 5-10 minutes at 4°C with gentle rotation.
-
Wash the cells twice more with ice-cold PBS.
-
-
Cell Lysis:
-
Proceed with cell lysis as described for adherent cells (Part A, step 4), resuspending the final cell pellet in Lysis Buffer.
-
Part C: Isolation of Biotinylated Proteins
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a BCA assay or a similar method. This allows for equal loading of total protein for the pulldown.
-
-
Binding to Streptavidin Beads:
-
Take an aliquot of the lysate to serve as the "Input" or "Total Lysate" control.
-
Equilibrate the required amount of streptavidin agarose beads by washing them three times with Lysis Buffer.
-
Add an equal amount of total protein (e.g., 0.5-1.0 mg) from each sample to the equilibrated beads.
-
Incubate for 2-3 hours or overnight at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and collect the supernatant. This fraction contains the non-biotinylated (intracellular) proteins.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant and add 2X SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol) to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to cleave the disulfide bond and elute the biotinylated proteins.
-
Centrifuge to pellet the beads and collect the supernatant, which contains the enriched cell surface proteins.
-
Part D: Analysis
The eluted cell surface proteins can now be analyzed by various methods:
-
Western Blotting: To detect the presence and relative abundance of specific proteins on the cell surface.
-
Mass Spectrometry: For comprehensive profiling of the cell surface proteome.
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Reference |
| Cell Confluency | 85-95% | For adherent cells. | |
| Biotin Reagent Conc. | 0.25 - 2.5 mg/mL | Optimal concentration may vary by cell type and reagent. | |
| Incubation Time | 30 minutes | Longer times may increase labeling but also risk internalization. | |
| Incubation Temperature | 4°C | Crucial to minimize endocytosis. | |
| Quenching Agent Conc. | 100 mM | Glycine or Tris are commonly used. | |
| Total Protein for Pulldown | 0.5 - 2.0 mg | Depends on the abundance of the target protein. | |
| Bead Incubation Time | 2 hours to overnight | Overnight incubation can increase yield. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Biotinylated Proteins | - Inefficient biotinylation- Insufficient amount of starting material- Incomplete cell lysis | - Use fresh biotin reagent- Increase the number of cells- Optimize lysis buffer and procedure (e.g., sonication) |
| Contamination with Intracellular Proteins | - Loss of membrane integrity during biotinylation- Biotinylation at temperatures above 4°C | - Handle cells gently during washing steps- Strictly maintain 4°C throughout the labeling and washing steps |
| High Background in Western Blots | - Insufficient washing of beads- Non-specific binding to beads | - Increase the number and stringency of washes- Pre-clear the lysate with beads before adding streptavidin beads |
| No Signal for Protein of Interest | - Protein is not expressed on the cell surface- Antibody is not working | - Confirm protein localization by other methods (e.g., immunofluorescence)- Include a positive control for the antibody |
Signaling Pathway Diagram Example
The following is an example of how a signaling pathway initiated at the cell surface can be visualized. This particular diagram illustrates a generic receptor tyrosine kinase (RTK) signaling cascade, a common pathway involving cell surface proteins.
Caption: A simplified diagram of a typical Receptor Tyrosine Kinase signaling pathway initiated by ligand binding at the cell surface.
References
- 1. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-PEG1-azide for Nucleic Acid and DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. Biotin-PEG1-azide is a versatile reagent that facilitates the covalent attachment of biotin to nucleic acids through a bioorthogonal click chemistry reaction. This enables the sensitive and specific detection, purification, and analysis of DNA and RNA. The inclusion of a short polyethylene glycol (PEG) spacer enhances the aqueous solubility of the reagent and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin conjugates.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the labeling of nucleic acids. The methodologies described herein are designed to provide a robust framework for researchers to successfully implement this powerful tool in their experimental workflows.
Principle of the Method
The labeling strategy is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2] This reaction forms a stable triazole linkage between an azide-modified molecule (this compound) and a terminal alkyne-modified nucleic acid. The alkyne modification can be introduced into DNA or RNA through various methods, such as PCR incorporation of alkyne-modified nucleotides or post-synthetic modification. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and does not interfere with the biological sample.[3]
Once biotinylated, the nucleic acid can be detected or captured using streptavidin or avidin, which exhibit an exceptionally high binding affinity for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[4][5] This strong interaction allows for stringent washing conditions, leading to high signal-to-noise ratios in various downstream applications.
Applications
The biotinylation of nucleic acids using this compound enables a multitude of downstream applications, including:
-
Nucleic Acid Pull-Down Assays: Isolation and identification of proteins or other molecules that interact with a specific DNA or RNA sequence.
-
In Situ Hybridization (ISH): Visualization and localization of specific nucleic acid sequences within cells and tissues.
-
Flow Cytometry: Detection and quantification of labeled nucleic acids in single cells.
-
Microarray Analysis: Immobilization of nucleic acid probes onto surfaces for high-throughput analysis.
-
Enrichment of Newly Synthesized DNA/RNA: Metabolic labeling with alkyne-modified nucleosides followed by biotinylation allows for the specific capture of nascent nucleic acids.
Quantitative Data Summary
While precise labeling efficiencies can be experiment-dependent, the CuAAC reaction is known for its high efficiency, often exceeding 80-95% under optimal conditions. The key quantitative parameter in the subsequent detection is the strength of the biotin-streptavidin interaction.
| Parameter | Value | Significance |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | One of the strongest known non-covalent interactions, ensuring highly stable complex formation and allowing for stringent washing steps to minimize background. |
| Labeling Reaction Time | Typically 1-4 hours (can be left overnight) | The reaction is generally rapid and proceeds to high conversion within a few hours at room temperature. |
| Optimal pH for Streptavidin Conjugation | ~7.4 - 8.5 | The conjugation of streptavidin to biotinylated molecules is efficient at neutral to slightly alkaline pH. |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified DNA with this compound via CuAAC
This protocol describes the general procedure for labeling alkyne-modified DNA with this compound. The concentrations provided are a starting point and may require optimization for specific applications.
Materials:
-
Alkyne-modified DNA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Ascorbic acid (5 mM in water, freshly prepared)
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
Sodium acetate (3 M, pH 5.2)
Procedure:
-
Prepare the DNA solution: Dissolve the alkyne-modified DNA in nuclease-free water to a final concentration of 20-200 µM in a microcentrifuge tube.
-
Add Buffer and DMSO: Add 2 M TEAA buffer to a final concentration of 0.2 M. Add DMSO to a final volume of 50%. Vortex briefly to mix.
-
Add this compound: Prepare a 10 mM stock solution of this compound in DMSO. Add the this compound stock solution to the DNA mixture to a final concentration 1.5 times that of the alkyne-modified DNA. Vortex briefly.
-
Add Reducing Agent: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas the solution: To prevent oxidation of the copper(I) catalyst, bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds.
-
Add Copper Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the headspace of the tube with inert gas and cap it tightly.
-
Incubation: Vortex the mixture thoroughly. Incubate the reaction at room temperature overnight. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex.
-
Purification of Labeled DNA (Ethanol Precipitation):
-
Add 3 M sodium acetate (pH 5.2) to a final concentration of 0.3 M.
-
Add 2.5 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the purified biotinylated DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Protocol 2: DNA Pull-Down Assay with Biotinylated DNA
This protocol outlines a general procedure for using the biotinylated DNA to capture interacting proteins from a cell lysate.
Materials:
-
Biotinylated DNA (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing potential binding partners
-
Binding and Wash (B&W) Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., containing high salt, formamide, or a cleavable linker-specific reagent)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin beads in B&W buffer. Place the tube on a magnetic stand to collect the beads and discard the supernatant. Repeat this washing step twice.
-
Immobilize Biotinylated DNA: Resuspend the washed beads in B&W buffer. Add the biotinylated DNA to the bead suspension. Incubate at room temperature for 30-60 minutes with gentle rotation to allow the biotinylated DNA to bind to the streptavidin beads.
-
Wash the DNA-conjugated Beads: Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with B&W buffer to remove any unbound DNA.
-
Binding of Target Proteins: Resuspend the DNA-conjugated beads in a suitable binding buffer. Add the cell lysate to the beads. Incubate at 4°C for 2-4 hours with gentle rotation.
-
Wash away Non-specific Binders: Place the tube on the magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted (e.g., by varying salt concentration) to optimize for specific interactions.
-
Elution of Bound Proteins: Resuspend the beads in elution buffer to dissociate the protein-DNA complexes from the beads. Incubate under appropriate conditions (e.g., heating for SDS-PAGE sample buffer).
-
Analysis: Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.
Mandatory Visualizations
Caption: Experimental workflow for labeling alkyne-modified DNA with this compound.
Caption: Logical relationship of components in a DNA pull-down assay using this compound.
References
Application Notes and Protocols for Biotin-PEG1-azide in the Synthesis of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted therapeutics, engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker technology connecting the antibody to the cytotoxic payload. Biotin-PEG1-azide is a versatile linker utilized in the synthesis of ADCs.[1][2] This linker incorporates a biotin moiety, a short polyethylene glycol (PEG) spacer, and a terminal azide group. The azide group enables covalent conjugation to an alkyne-modified antibody or drug payload via "click chemistry," a highly efficient and bioorthogonal reaction.[1][3] The biotin component serves as an invaluable tool for the detection, purification, and characterization of the resulting ADC.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis and evaluation of ADCs.
Core Principles
This compound is primarily employed in ADC synthesis through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide group of the linker and a terminal alkyne on the antibody or payload.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a potentially cytotoxic copper catalyst.
The single polyethylene glycol unit (PEG1) in the linker enhances the solubility and stability of the ADC. The biotin moiety, with its high affinity for avidin and streptavidin, facilitates various downstream applications, including:
-
Purification: Affinity chromatography using streptavidin-coated resins can be employed to purify the biotinylated ADC.
-
Detection and Quantification: Enzyme-linked immunosorbent assays (ELISAs) and other immunoassays can utilize streptavidin-horseradish peroxidase (HRP) conjugates for sensitive detection.
-
Cell-based Assays: Biotinylated ADCs can be used in internalization and trafficking studies.
Experimental Protocols
Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized drug to an azide-functionalized antibody, where the azide is introduced via a this compound linker.
Materials:
-
Azide-functionalized antibody (prepared by reacting the antibody with a bifunctional linker containing an NHS ester for reaction with lysine residues and an azide group)
-
DBCO-functionalized drug-linker
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentrator (e.g., Amicon Ultra with appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation:
-
If not already azide-functionalized, react the antibody with an appropriate linker to introduce azide groups. Purify the azide-modified antibody using a desalting column equilibrated with PBS.
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO (e.g., 10 mM).
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the azide-functionalized antibody in PBS, add the DBCO-functionalized drug-linker stock solution. A typical molar ratio of drug-linker to antibody is between 5:1 and 10:1.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove excess, unreacted drug-linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Concentrate the purified ADC using a protein concentrator.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using the methods described in Protocol 3.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the evaluation of the cytotoxic potential of the synthesized ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized ADC
-
Unconjugated antibody (negative control)
-
Free cytotoxic drug (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the serially diluted compounds. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and it can be determined by several methods.
A. UV-Vis Spectrophotometry
This method is straightforward but requires that the antibody and the drug have distinct absorbance maxima.
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the ADC based on the hydrophobicity imparted by the conjugated drug molecules.
-
Reduce the ADC to separate the light and heavy chains using a reducing agent like dithiothreitol (DTT).
-
Analyze the reduced sample by RP-HPLC. The number of conjugated drugs will alter the retention time of the light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas of the different drug-loaded species.
C. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most accurate determination of DAR and the distribution of different drug-loaded species.
-
Analyze the intact or reduced ADC by LC-MS.
-
The mass spectrometer will detect the different ADC species with varying numbers of conjugated drugs.
-
The DAR is calculated from the relative abundance of each species observed in the mass spectrum.
Data Presentation
Table 1: Physicochemical Characterization of a Hypothetical ADC Synthesized with this compound
| Parameter | Method | Result |
| Protein Concentration | BCA Assay | 1.0 mg/mL |
| Average DAR | UV-Vis | 3.8 |
| Average DAR | RP-HPLC | 4.1 |
| Average DAR | LC-MS | 4.0 |
| Purity | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <2% |
Table 2: In Vitro Cytotoxicity of a Hypothetical ADC
| Cell Line | Antigen Expression | IC50 (nM) |
| Cancer Cell Line A | Positive | 1.5 |
| Cancer Cell Line B | Negative | >1000 |
| Unconjugated Antibody | N/A | >1000 |
| Free Drug | N/A | 0.1 |
Visualization of Workflows and Pathways
Caption: General workflow for the synthesis of an ADC using this compound.
Caption: Generalized signaling pathway for ADC-induced cytotoxicity.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
References
Application Notes and Protocols for Biotinylating Alkyne-Modified Proteins via Click Chemistry
Introduction
Click chemistry has emerged as a robust and highly efficient method for the modification of biomolecules, offering specificity and high yields even at low reactant concentrations.[1] This powerful chemical ligation technique is centered around the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is highly selective, biocompatible, and proceeds readily in aqueous environments.[2][3][4] An alternative, metal-free approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is particularly advantageous for applications within living cells due to the absence of cytotoxic copper catalysts.[5]
These application notes provide detailed protocols for the biotinylation of alkyne-modified proteins using both CuAAC and SPAAC methodologies. The protocols are designed for researchers, scientists, and drug development professionals seeking to label and detect proteins for various downstream applications, including protein purification, western blotting, and mass spectrometry analyses.
Principle of the Method
The core principle of click chemistry for protein biotinylation involves a two-step process. First, a protein of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne functional group. This alkyne handle serves as a bioorthogonal reactive partner for a biotin molecule that has been derivatized with an azide group. The subsequent "click" reaction forms a stable triazole linkage, covalently attaching the biotin to the protein.
Two main strategies are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often included to stabilize the copper(I) ion and protect the protein from oxidative damage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach relies on the inherent ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne, DIBO, or DBCO) to react spontaneously with an azide. The elimination of the copper catalyst makes SPAAC highly suitable for applications in living systems.
Quantitative Data Summary
The efficiency of biotinylation via click chemistry can be influenced by various factors including the choice of catalyst, ligand, and reaction conditions. The following tables summarize key quantitative data related to these reactions.
| Parameter | CuAAC | SPAAC | Reference |
| Catalyst | Copper(I) | None | |
| Typical Reaction Time | 1-4 hours | 1-12 hours | |
| Typical Yield | Near-quantitative | High | |
| Biocompatibility | Good (with ligands) | Excellent |
Table 1: General Comparison of CuAAC and SPAAC for Protein Biotinylation.
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne-Modified Protein | 1-10 mg/mL | 1-50 µM | |
| Azide-Biotin | 10 mM in DMSO | 20-100 µM | |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 0.1-1 mM | |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 1-5 mM | |
| Ligand (TBTA or THPTA) | 10-50 mM in DMSO/t-butanol | 0.1-1.25 mM |
Table 2: Typical Reagent Concentrations for CuAAC Biotinylation.
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne-Modified Protein | 1-10 mg/mL | 1-20 µM | |
| DBCO-Biotin | 1-10 mM in DMSO | 25-100 µM |
Table 3: Typical Reagent Concentrations for SPAAC Biotinylation.
Experimental Protocols
Protocol 1: Biotinylation of Alkyne-Modified Proteins using CuAAC
This protocol is suitable for in vitro biotinylation of purified alkyne-modified proteins.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, Tris)
-
Azide-Biotin (e.g., Biotin-PEG4-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., TBTA or THPTA)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein purification/desalting columns
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 10 mM stock solution of Azide-Biotin in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM in PBS.
-
Add the Azide-Biotin stock solution to a final concentration of 100 µM.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the TBTA stock solution in a 1:5 molar ratio (Cu:Ligand). For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 10 mM TBTA.
-
Add the copper/ligand premix to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation by methods such as Western blot using streptavidin-HRP, or by mass spectrometry.
-
Protocol 2: Biotinylation of Alkyne-Modified Proteins using SPAAC
This protocol is ideal for biotinylating proteins in cell lysates or on the surface of living cells due to its metal-free nature.
Materials:
-
Alkyne-modified protein (in cell lysate or on live cells)
-
DBCO-Biotin (or other strained cyclooctyne-biotin conjugate)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagent Stock:
-
Prepare a 10 mM stock solution of DBCO-Biotin in DMSO.
-
-
Reaction Setup (for cell lysates):
-
To the cell lysate containing the alkyne-modified protein, add the DBCO-Biotin stock solution to a final concentration of 50-100 µM.
-
-
Reaction Setup (for live cells):
-
To the cell culture medium, add the DBCO-Biotin stock solution to a final concentration of 25-50 µM.
-
-
Incubation:
-
For cell lysates, incubate at 4°C for 4-12 hours with gentle rotation.
-
For live cells, incubate under normal cell culture conditions (37°C, 5% CO₂) for 1-2 hours.
-
-
Washing (for live cells):
-
After incubation, wash the cells three times with cold PBS to remove excess DBCO-Biotin.
-
-
Downstream Analysis:
-
The biotinylated proteins are now ready for downstream applications such as cell lysis followed by affinity purification or fluorescence imaging.
-
Visualizations
Caption: Workflow for CuAAC-mediated protein biotinylation.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Proteomics: Biotin-PEG1-azide for Targeted Protein Capture and Analysis
Harnessing the power of click chemistry, Biotin-PEG1-azide has emerged as a pivotal tool for researchers in proteomics and drug development. This versatile molecule enables the selective isolation and identification of target proteins from complex biological samples through highly efficient pull-down assays. Its unique structure, featuring a biotin handle for affinity capture, a PEG linker for enhanced solubility and reduced steric hindrance, and an azide group for bioorthogonal ligation, facilitates a wide range of applications in understanding cellular signaling, identifying drug targets, and elucidating protein-protein interactions.
The core of this compound's utility lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This bioorthogonal reaction allows for the covalent linkage of the biotin tag to a protein of interest that has been metabolically, enzymatically, or chemically modified to bear an alkyne group. The high specificity and efficiency of this reaction, even in complex biological lysates, ensure minimal off-target labeling and high yields of biotinylated proteins.
Once tagged, these proteins can be efficiently captured using streptavidin-coated beads. The remarkable affinity between biotin and streptavidin forms the basis of the pull-down assay, allowing for the stringent washing and removal of non-specifically bound proteins. Subsequent elution and analysis by mass spectrometry enable the identification and quantification of the captured proteins, providing valuable insights into cellular processes.
Applications in Proteomics and Drug Discovery
The applications of this compound are extensive and continue to expand:
-
Activity-Based Protein Profiling (ABPP): This powerful chemical proteomic strategy utilizes probes that covalently bind to the active sites of specific enzyme families. By incorporating an alkyne handle into these probes, this compound can be used to tag and enrich these active enzymes, providing a snapshot of their functional state in the proteome.
-
Target Identification for Covalent Drugs: Many drugs exert their therapeutic effects by forming covalent bonds with their protein targets. By synthesizing an alkyne-modified version of a drug, researchers can treat cells or lysates and then use this compound to capture and identify the drug's direct protein targets.[1]
-
Analysis of Post-Translational Modifications (PTMs): The study of PTMs, such as glycosylation, phosphorylation, and ubiquitination, is crucial for understanding protein function and regulation. Metabolic labeling strategies that introduce alkyne-bearing sugars or amino acids into proteins allow for their subsequent tagging with this compound and enrichment for PTM-specific proteomic analysis.
-
Mapping Protein-Protein Interactions: Proximity-labeling techniques, such as BioID, utilize enzymes that generate reactive species to biotinylate nearby proteins. By engineering these systems to incorporate alkyne-containing substrates, this compound can be employed to capture and identify protein interaction partners with high temporal and spatial resolution.
Quantitative Data Summary
The efficiency of enrichment and the number of identified proteins are critical metrics in proteomics experiments. The following table summarizes representative quantitative data from studies utilizing biotin-azide reagents in chemical proteomics workflows.
| Parameter | Workflow 1: MixClick (Biotin-PEG3/4/5-azide) | Workflow 2: Analysis-and-Grouping (Individual Biotin-PEG-azides) | Workflow 3: DADPS Cleavable Linker (Post-Proteolysis Enrichment) |
| Number of Identified Peptides | 263 peptides from 6 DDA runs | 225 peptides from 17 DDA runs | 4326 unique cysteine residues (in all 3 replicates) |
| Identifications per DDA Run | 44 | 13 | Not Applicable |
| Key Feature | One-pot triplex tagging for improved identification confidence.[2] | Individual tagging and separate analysis.[2] | Chemically cleavable linker enabling efficient release of captured peptides.[3] |
Experimental Protocols
Protocol 1: General Workflow for this compound Pull-Down Assay
This protocol outlines the general steps for labeling, capturing, and enriching alkyne-modified proteins using this compound.
Caption: General experimental workflow for a this compound pull-down assay.
Protocol 2: Detailed Click Chemistry Reaction
This protocol provides specific concentrations for the CuAAC reaction.
Materials:
-
Protein lysate containing alkyne-modified proteins
-
This compound (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution in water)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (stock solution in DMSO/t-butanol)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
Procedure:
-
To your protein lysate (e.g., 1 mg of protein in 500 µL), add the click chemistry reagents in the following order to achieve the final concentrations:
-
This compound: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.[4]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 3: On-Bead Digestion for Mass Spectrometry
This protocol is for digesting the captured proteins while they are still bound to the streptavidin beads.
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Wash Buffer (e.g., PBS with 0.1% SDS)
-
Ammonium Bicarbonate (ABC) buffer (e.g., 50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
Procedure:
-
Wash the streptavidin beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Wash the beads three times with ABC buffer to remove detergents.
-
Resuspend the beads in ABC buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
The peptides are now ready for desalting and LC-MS/MS analysis.
References
Application Notes and Protocols for Bioconjugation of Peptides with Biotin-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M) enables highly specific and robust detection, purification, and immobilization of target molecules.[1] This application note provides detailed protocols for the bioconjugation of peptides with Biotin-PEG1-azide, a versatile reagent that facilitates biotinylation through "click chemistry."
Click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility, offers a superior method for peptide modification.[2][3] The azide group on the this compound reagent allows for its covalent attachment to peptides containing an alkyne functional group via two primary methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] These methods provide a stable triazole linkage, effectively tethering the biotin molecule to the peptide.
The inclusion of a short polyethylene glycol (PEG1) spacer in the this compound reagent enhances the water solubility of the conjugate and extends the biotin moiety away from the peptide, which can improve its accessibility for binding to avidin or streptavidin. This document outlines the necessary steps for introducing an alkyne handle into a peptide, followed by detailed protocols for both CuAAC and SPAAC conjugation with this compound, as well as methods for purification and characterization of the final biotinylated peptide.
Experimental Workflows
The overall process for peptide biotinylation using this compound can be visualized in the following workflows. The first step involves the synthesis of an alkyne-modified peptide. Subsequently, this peptide is conjugated to this compound using either CuAAC or SPAAC, followed by purification and analysis.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Fmoc-L-Propargylglycine | Various | e.g., Sigma-Aldrich: 8.52554 |
| Rink Amide Resin | Various | e.g., Novabiochem: 01-64-0013 |
| Fmoc-Protected Amino Acids | Various | --- |
| HBTU | Various | --- |
| N,N-Diisopropylethylamine (DIPEA) | Various | --- |
| Piperidine | Various | --- |
| Trifluoroacetic Acid (TFA) | Various | --- |
| Triisopropylsilane (TIS) | Various | --- |
| This compound | Various | e.g., BroadPharm: BP-22576 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Various | --- |
| Sodium Ascorbate | Various | --- |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Various | --- |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Various | --- |
| DBCO-NHS Ester | Various | --- |
| Acetonitrile (ACN), HPLC Grade | Various | --- |
| Water, HPLC Grade | Various | --- |
| Dimethylformamide (DMF) | Various | --- |
| Dichloromethane (DCM) | Various | --- |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Peptide
This protocol describes the incorporation of an alkyne functional group into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). Propargylglycine is used as the alkyne-containing amino acid.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling cycle, use 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Allow the coupling reaction to proceed for 2 hours.
-
Incorporation of Propargylglycine: At the desired position in the peptide sequence, use Fmoc-L-Propargylglycine for the coupling reaction following the procedure in step 3.
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.
-
Peptide Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the peptide pellet under vacuum.
-
Purification: Purify the crude alkyne-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the alkyne-peptide by liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF mass spectrometry.
Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-modified peptide with this compound using a copper(I) catalyst generated in situ.
-
Catalyst Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
Dissolve the purified alkyne-peptide in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mM.
-
Dissolve this compound in DMSO or water to a concentration of 10 mM.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the alkyne-peptide solution.
-
Add 1.5 equivalents of the this compound solution.
-
Add THPTA to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification and Analysis: Purify the biotinylated peptide by RP-HPLC and characterize by LC-MS as described in Protocol 1.
| Parameter | Value |
| Alkyne-Peptide Concentration | 1-5 mM |
| This compound (equivalents) | 1.5 |
| CuSO₄ Concentration | 1 mM |
| THPTA Concentration | 5 mM |
| Sodium Ascorbate Concentration | 10 mM |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
| Expected Yield | >90% |
Table 1. Typical reaction conditions for CuAAC bioconjugation.
Protocol 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a peptide modified with a strained alkyne (e.g., DBCO) to this compound.
-
Preparation of DBCO-Modified Peptide:
-
Dissolve the peptide containing a primary amine (e.g., N-terminus or a lysine side chain) in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Dissolve DBCO-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Add a 5-10 fold molar excess of the DBCO-NHS ester solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the DBCO-modified peptide by RP-HPLC.
-
-
SPAAC Reaction:
-
Dissolve the purified DBCO-peptide in PBS (pH 7.4) to a final concentration of 1-5 mM.
-
Add 1.5 equivalents of this compound.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification and Analysis: Purify the biotinylated peptide by RP-HPLC and characterize by LC-MS.
| Parameter | Value |
| DBCO-Peptide Concentration | 1-5 mM |
| This compound (equivalents) | 1.5 |
| Reaction Time | 2-12 hours |
| Temperature | Room Temperature or 37°C |
| Expected Yield | >85% |
Table 2. Typical reaction conditions for SPAAC bioconjugation.
Characterization of Biotinylated Peptides
RP-HPLC Analysis
The purity of the final biotinylated peptide should be assessed by RP-HPLC. The biotinylated product will typically have a longer retention time than the starting alkyne-modified peptide due to the increased hydrophobicity of the biotin moiety.
| Sample | Retention Time (min) | Purity (%) |
| Alkyne-Peptide (Crude) | 15.2 | 75 |
| Alkyne-Peptide (Purified) | 15.2 | >98 |
| Biotinylated Peptide (Crude Reaction) | 18.5 | ~90 |
| Biotinylated Peptide (Purified) | 18.5 | >98 |
Table 3. Representative RP-HPLC data.
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the successful conjugation of this compound to the peptide. The observed mass of the product should correspond to the theoretical mass, which is the sum of the mass of the alkyne-peptide and the mass of this compound. The mass of the triazole ring formation is negligible.
Mass of this compound: 328.39 g/mol
Mass Addition from this compound: 328.14 Da (Monoisotopic)
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) |
| Alkyne-Peptide | 1500.75 | 1500.78 |
| Biotinylated Peptide | 1828.89 | 1828.92 |
Table 4. Representative mass spectrometry data.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Glycoprotein Labeling Using Biotin-PEG1-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins is fundamental to understanding a vast array of biological processes, from cell signaling and immune recognition to disease progression. The ability to specifically label and detect glycoproteins is crucial for their characterization and the development of novel therapeutics. This document provides detailed application notes and protocols for the biotinylation of glycoproteins using Biotin-PEG1-azide, a versatile reagent for click chemistry applications.
The primary strategy involves the metabolic incorporation of an alkyne-modified monosaccharide into the glycan structures of glycoproteins. This bioorthogonal handle then allows for the covalent attachment of this compound through a highly specific and efficient click chemistry reaction. Two main types of click chemistry are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will cover both methodologies, offering a comparative analysis to aid in selecting the most suitable approach for your research needs.
The inclusion of a short polyethylene glycol (PEG1) linker in the biotin-azide reagent enhances its hydrophilicity and reduces steric hindrance, which can improve the accessibility of the biotin moiety for subsequent detection with streptavidin-based probes.[1]
Principle of the Method
The labeling of glycoproteins using this compound is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkyne-modified sugar (e.g., N-alkynyl-acetylmannosamine, Ac4ManNAl). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the alkyne-sugar is metabolized and incorporated into the glycan chains of newly synthesized glycoproteins. This introduces a bioorthogonal alkyne functional group onto the cell surface or within the cell.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-modified glycoproteins are then covalently labeled with this compound. This reaction is highly specific and does not interfere with native biological functional groups. The choice between the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) method will depend on the experimental requirements, such as the sensitivity of the biological system to copper.[2][3]
Data Presentation
Table 1: Comparative Analysis of CuAAC and SPAAC for Glycoprotein Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Reaction Rate | Very fast (seconds to minutes)[4] | Fast (minutes to hours)[2] | CuAAC is significantly faster, which is advantageous for capturing dynamic processes. |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst. Ligands like THPTA can mitigate toxicity. | Highly biocompatible as it does not require a metal catalyst. | SPAAC is the preferred method for live-cell imaging and in vivo studies. |
| Reagent Size | Small alkyne and azide groups, minimizing potential steric hindrance. | Requires bulky cyclooctyne reagents, which may perturb some biological systems. | The smaller reagents in CuAAC may be less disruptive to protein function. |
| Labeling Efficiency | Can be very high with optimized catalyst and ligand concentrations. | Generally high, but may require longer incubation times or higher reagent concentrations to match CuAAC. | Both methods can achieve high labeling efficiency with proper optimization. |
| Specificity | Highly specific for terminal alkynes and azides. | Highly specific for azides. Some cyclooctynes may have off-target reactivity with thiols. | Both methods offer excellent bioorthogonality. |
Table 2: Recommended Reagent Concentrations and Incubation Times for Glycoprotein Labeling
| Parameter | CuAAC | SPAAC |
| Alkyne-Modified Glycoprotein | Metabolically labeled cells or purified protein | Metabolically labeled cells or purified protein |
| This compound Concentration | 10 - 100 µM | 25 - 250 µM |
| Copper(II) Sulfate (CuSO₄) Concentration | 20 - 100 µM | N/A |
| Copper-Chelating Ligand (e.g., THPTA) Concentration | 100 - 500 µM (5:1 ratio to CuSO₄) | N/A |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | N/A |
| Cyclooctyne-Biotin (for comparison) | N/A | 10 - 100 µM |
| Incubation Time | 5 - 30 minutes at room temperature | 30 - 120 minutes at 37°C |
| Incubation Temperature | Room Temperature or 37°C | 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with an Alkyne-Modified Sugar
This protocol describes the incorporation of an alkyne handle into cellular glycoproteins.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-alkynyl-acetylmannosamine (e.g., Ac4ManNAl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a culture plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare a stock solution of Ac4ManNAl in sterile DMSO (e.g., 50 mM).
-
Add the Ac4ManNAl stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac4ManNAl-containing medium.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
After incubation, wash the cells three times with warm PBS to remove any unincorporated alkyne-sugar.
-
The cells are now ready for labeling with this compound via CuAAC or SPAAC.
Protocol 2: Glycoprotein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling fixed cells or purified glycoproteins. For live-cell labeling, the use of copper-chelating ligands is essential to minimize cytotoxicity.
Materials:
-
Alkyne-labeled cells or purified glycoproteins
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium Ascorbate
-
PBS
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO
-
CuSO₄: 20 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
Prepare Click Reaction Cocktail (for 1 mL):
-
To 885 µL of PBS, add the following in order, vortexing gently after each addition:
-
10 µL of 10 mM this compound (final concentration: 100 µM)
-
5 µL of 20 mM CuSO₄ (final concentration: 100 µM)
-
10 µL of 100 mM THPTA (final concentration: 1 mM)
-
100 µL of 100 mM Sodium Ascorbate (final concentration: 10 mM)
-
-
-
Labeling Reaction:
-
For adherent cells, aspirate the PBS wash and add the click reaction cocktail to cover the cells.
-
For suspension cells, pellet the cells and resuspend them in the click reaction cocktail.
-
For purified glycoproteins, add the click reaction cocktail to the protein solution.
-
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
Washing:
-
For cells, quench the reaction by adding 5 mM EDTA in PBS. Pellet the cells and wash three times with PBS.
-
For purified proteins, the biotinylated protein can be purified by size exclusion chromatography or dialysis to remove excess reagents.
-
Protocol 3: Glycoprotein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern. For this protocol, an alkyne-modified glycoprotein is reacted with a biotin-functionalized cyclooctyne, as this compound would require an azide-modified glycoprotein. The principles and workflow are analogous. For the purpose of this guide, we will describe the reaction of an azide-modified glycoprotein with a biotinylated cyclooctyne.
Materials:
-
Azide-labeled cells or purified glycoproteins (prepared by metabolically labeling with an azido-sugar)
-
Biotinylated cyclooctyne (e.g., DBCO-Biotin)
-
Cell culture medium or PBS
Procedure:
-
Prepare Labeling Solution:
-
Prepare a stock solution of DBCO-Biotin in DMSO (e.g., 10 mM).
-
Dilute the DBCO-Biotin stock solution in pre-warmed cell culture medium or PBS to a final concentration of 25-100 µM.
-
-
Labeling Reaction:
-
For live cells, replace the culture medium with the DBCO-Biotin labeling solution.
-
For fixed cells or purified proteins, add the DBCO-Biotin labeling solution.
-
-
Incubate the reaction for 30-120 minutes at 37°C, protected from light.
-
Washing:
-
For cells, aspirate the labeling solution and wash three times with warm PBS or cell culture medium.
-
For purified proteins, remove excess DBCO-Biotin by size exclusion chromatography or dialysis.
-
Protocol 4: Purification of Biotinylated Glycoproteins
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing high concentrations of free biotin for non-denaturing elution)
Procedure:
-
Lyse the biotinylated cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound biotinylated glycoproteins. For subsequent analysis by Western blotting or mass spectrometry, elution is typically performed by boiling the beads in SDS-PAGE sample buffer.
Protocol 5: Detection of Biotinylated Glycoproteins by Western Blot
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the eluted biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a diluted solution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a suitable imaging system.
Mandatory Visualizations
Caption: Experimental workflow for glycoprotein labeling.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
References
Application Notes and Protocols for In situ Click Chemistry with Biotin-PEG1-Azide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of in situ click chemistry with Biotin-PEG1-azide for the selective labeling and imaging of biomolecules within a cellular context. This powerful technique allows for the visualization of a wide range of biological processes with high specificity and minimal perturbation of the native cellular environment.
Introduction
In situ click chemistry is a bioorthogonal ligation reaction that enables the covalent labeling of biomolecules in their natural environment, such as within living cells or tissues. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, known for its high efficiency, specificity, and biocompatibility under physiological conditions.[1][2] This method involves a two-step process: first, a biomolecule of interest is metabolically, enzymatically, or genetically engineered to incorporate a small, bioorthogonal functional group, typically an alkyne. Subsequently, a probe molecule containing the complementary azide functional group, such as this compound, is introduced. The "click" reaction then specifically and covalently links the biotin probe to the target biomolecule.[2]
The use of this compound as a probe offers several advantages. The biotin moiety has an exceptionally high affinity for streptavidin, which can be conjugated to a variety of reporter molecules, including fluorophores, for subsequent detection and imaging.[3] The short polyethylene glycol (PEG1) linker enhances the water solubility of the probe and provides a spacer arm to minimize steric hindrance, ensuring efficient binding of the biotin to streptavidin.[4]
Applications in Cellular Imaging
The versatility of in situ click chemistry with this compound allows for a broad range of cellular imaging applications, including:
-
Visualization of newly synthesized proteins: By introducing an alkyne-containing amino acid analogue, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into protein synthesis, researchers can specifically label and image nascent proteomes.
-
Glycan imaging: Metabolic labeling with alkyne-modified sugars enables the visualization of glycans on the cell surface and within intracellular compartments.
-
Nucleic acid labeling: Incorporation of alkyne-modified nucleosides allows for the detection of DNA replication and RNA transcription.
-
Lipid trafficking and localization: Alkyne-functionalized lipid analogues can be used to track the movement and distribution of lipids within the cell.
-
Target identification and validation in drug development: Click chemistry can be employed to visualize the binding of small molecule inhibitors or drug candidates to their cellular targets.
Experimental Workflow Overview
The general workflow for in situ click chemistry using this compound for cellular imaging involves several key steps:
-
Metabolic Labeling: Introduction of an alkyne-modified biosynthetic precursor to the cells.
-
Cell Fixation and Permeabilization: Preparation of the cells for the click reaction and subsequent imaging.
-
Click Reaction: Covalent ligation of this compound to the alkyne-modified biomolecules.
-
Detection: Incubation with a streptavidin-fluorophore conjugate.
-
Imaging: Visualization of the labeled biomolecules using fluorescence microscopy.
References
- 1. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Non-Specific Binding of Biotin-PEG1-Azide
Welcome to the technical support center for troubleshooting issues related to the use of Biotin-PEG1-azide in cell lysates. This guide provides solutions to common problems involving non-specific binding during click chemistry applications, helping you achieve cleaner results and more reliable data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing high background and multiple non-specific bands after my click chemistry reaction and streptavidin-based detection?
A1: High background and non-specific binding are common issues when using biotin-based detection in complex biological samples like cell lysates. The primary causes include:
-
Endogenous Biotin: Cell lysates contain naturally biotinylated proteins (e.g., carboxylases) that will bind to avidin or streptavidin detection reagents, causing significant background signal.[1][2][3]
-
Charge-Based and Hydrophobic Interactions: The biotin-streptavidin interaction is strong, but other, weaker interactions can occur. Proteins and the biotin probe itself can non-specifically adhere to beads, membranes, or other proteins through electrostatic or hydrophobic forces.[4][5]
-
Sub-optimal Click Reaction Conditions: In some cases, the click chemistry components may contribute to background by promoting non-specific labeling of proteins in the lysate, especially in control samples lacking the target alkyne-modified molecule.
-
Properties of the Biotin-Binding Protein: Avidin, being a glycoprotein with a high isoelectric point, has a tendency to bind non-specifically.
Q2: How can I prevent interference from endogenous biotin in my cell lysate?
A2: It is crucial to block endogenous biotin before introducing your biotinylated probe. This can be achieved by pre-incubating the lysate with an excess of free avidin or streptavidin. This saturates the biotin-binding sites on endogenous proteins. Subsequently, an excess of free biotin is added to saturate the remaining binding sites on the added avidin/streptavidin. Commercial kits are available for this purpose.
Q3: What modifications can I make to my buffers to reduce non-specific binding?
A3: Optimizing your lysis, binding, and wash buffers is a critical step. Consider the following additives:
-
Increase Salt Concentration: Adding sodium chloride (NaCl) to a final concentration of 150 mM to 500 mM can help disrupt non-specific electrostatic interactions.
-
Add a Non-ionic Detergent: Including a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can minimize hydrophobic interactions.
-
Include a Protein Blocking Agent: Bovine Serum Albumin (BSA) at a concentration of 1-2% can coat surfaces and reduce non-specific protein-protein interactions.
Q4: My negative control, which should not contain alkyne-labeled proteins, still shows significant signal. What is happening?
A4: If your negative control exhibits high background, it suggests that the this compound is binding non-specifically to proteins or that the click reaction itself is causing issues.
-
Probe Binding: The azide probe may be non-specifically interacting with cellular components. This can be mitigated by optimizing buffer conditions as described in Q3.
-
Reaction Artifacts: Ensure that all click chemistry reagents are fresh and used at the recommended concentrations. One user on a research forum reported identical non-specific bands across all samples in lysates, suggesting a systematic artifact of the reaction conditions in a complex protein mixture. Running a control lysate that has not undergone the click reaction but is still subjected to the pulldown can help isolate the source of the background.
Q5: How can I improve my washing protocol after streptavidin pulldown to remove weakly bound proteins?
A5: Since the biotin-streptavidin bond is extremely strong and the click chemistry linkage is covalent, you can employ highly stringent wash steps to remove non-specific binders. Consider a series of washes with increasingly harsh buffers:
-
Lysis/Binding Buffer: Start with your standard lysis or binding buffer to remove the bulk of unbound proteins.
-
High Salt Buffer: Wash with a buffer containing high salt (e.g., 1 M KCl) to disrupt ionic interactions.
-
High pH Buffer: Use a buffer with high pH (e.g., 100 mM Sodium Carbonate) to further remove contaminants.
-
Chaotropic Agent: A wash with a buffer containing a chaotropic agent like 2 M Urea can help denature and remove non-specifically bound proteins.
-
Final Wash: Perform a final wash in a simple buffer like PBS to remove residual detergents or salts before elution.
Frequently Asked Questions (FAQs)
-
What is the difference between avidin, streptavidin, and NeutrAvidin, and which one is best for my experiment?
-
Avidin is a glycoprotein from egg whites with a high positive charge at neutral pH, which can lead to significant non-specific binding.
-
Streptavidin is isolated from bacteria, is not glycosylated, and has a near-neutral isoelectric point, resulting in much lower non-specific binding than avidin.
-
NeutrAvidin is a chemically deglycosylated form of avidin with a neutral pI, offering the lowest level of non-specific binding and making it an ideal choice for applications requiring high signal-to-noise ratios. For cell lysate applications, Streptavidin or NeutrAvidin are strongly recommended over avidin.
-
-
Can my choice of blocking agent for Western blotting affect my results?
-
Yes. When detecting biotinylated proteins, avoid using non-fat dry milk as a blocking agent because it contains endogenous biotin, which will bind to your streptavidin-conjugate and cause high background. Use a protein-based blocker like Bovine Serum Albumin (BSA) at 1-5% instead.
-
-
How does the PEG1 spacer in this compound influence the experiment?
-
The Polyethylene Glycol (PEG) spacer arm physically separates the biotin molecule from the azide and, consequently, from the protein it attaches to. This spacer is crucial because it reduces steric hindrance, allowing the biotin to more easily access the deep binding pockets of the streptavidin tetramer, which is essential for a strong interaction.
-
Data Summary: Strategies to Reduce Non-Specific Binding
The table below summarizes common buffer additives and their role in minimizing non-specific binding.
| Strategy | Component | Typical Concentration | Mechanism of Action | Key Considerations |
| Reduce Ionic Interactions | NaCl or KCl | 150 mM - 500 mM | Shields charged residues on proteins and surfaces, preventing electrostatic binding. | Test a range of concentrations; very high salt may disrupt some specific protein-protein interactions. |
| Reduce Hydrophobic Interactions | Tween-20, Triton X-100 | 0.05% - 0.1% (v/v) | Non-ionic detergents that disrupt non-specific hydrophobic interactions. | Essential for both binding and washing steps. |
| Block Non-Specific Sites | Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | Coats surfaces of beads and tubes to prevent proteins from sticking. | Ensure the BSA is "biotin-free" if possible. Do not use milk. |
| Block Endogenous Biotin | Avidin/Streptavidin | Per manufacturer protocol | Sequesters biotin naturally present on proteins within the cell lysate. | This step must be performed before the click reaction with this compound. |
Visualizations
Experimental Workflow
Caption: Workflow for labeling and capturing proteins using this compound.
Troubleshooting Logic Diagram
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Biotin-PEG1-azide labeling efficiency for low abundance proteins
Technical Support Center: Optimizing Biotin-PEG1-azide Labeling
Welcome to the technical support center for optimizing this compound labeling, particularly for the challenging application of labeling low-abundance proteins. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance the efficiency and specificity of their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction for biotinylating alkyne-modified proteins.
Question: Why am I seeing low or no biotinylation signal for my low-abundance protein?
Answer: Low or no signal is a frequent issue, especially with low-abundance targets. The cause can be multifaceted, ranging from reagent integrity to suboptimal reaction conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Explanation |
| 1. Inactive Copper (I) Catalyst | • Use a reducing agent: Add fresh sodium ascorbate to the reaction to reduce Cu(II) to the active Cu(I) state.[1] • Use a copper-stabilizing ligand: Employ ligands like THPTA or BTTAA to protect Cu(I) from oxidation and improve reaction kinetics.[1][2] | The CuAAC reaction requires the Cu(I) oxidation state.[1] Oxygen in the buffer can oxidize it to the inactive Cu(II) form. Ligands chelate the copper, keeping it active and accessible. |
| 2. Low Labeling Efficiency | • Optimize reagent concentrations: Titrate the this compound concentration. While a common starting point is 20 µM, the optimal range can be from 2 µM to 50 µM depending on the sample.[3] • Increase incubation time: Extend the reaction time (e.g., from 30 minutes to 1-2 hours or even overnight at 4°C) to allow for complete reaction with low-abundance targets. | Low-abundance proteins present fewer targets, requiring optimized stoichiometry and longer reaction times to achieve sufficient labeling for detection. |
| 3. Inhibitory Buffer Components | • Avoid problematic buffers: Do not use buffers containing primary amines like Tris, as they can inhibit the CuAAC reaction. • Use recommended buffers: Phosphate-buffered saline (PBS) or triethanolamine (TEA) are widely compatible. HEPES is also a good choice, but may increase non-specific cysteine reactivity if using an alkyne-tag orientation. | Buffer components can directly interfere with the copper catalyst, reducing its efficacy. |
| 4. Poor Substrate Solubility | • Add organic co-solvents: If your protein or biotin-azide reagent has poor aqueous solubility, add up to 10-20% of DMSO or DMF to the reaction mixture to improve solubilization. | Aggregation of either the target protein or the labeling reagent will prevent an efficient reaction. |
| 5. Degradation of Reagents | • Prepare fresh solutions: Always prepare the sodium ascorbate solution immediately before use as it is highly susceptible to oxidation. • Store reagents properly: Store this compound and copper stocks desiccated at -20°C to prevent degradation. | The stability of the reagents, especially the reducing agent, is critical for initiating and sustaining the click reaction. |
Question: How can I reduce high background or non-specific protein labeling?
Answer: High background can mask the signal from your protein of interest and lead to false positives. It often results from non-specific binding of the biotin-azide reagent or side reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Explanation |
| 1. Excess Unreacted Biotin-Azide | • Optimize reagent ratio: Ensure you are not using a large excess of the this compound reagent. Titrate down to the lowest effective concentration. • Perform protein precipitation: After the click reaction, precipitate the proteins using a methanol/chloroform method to remove unreacted small molecules like excess biotin-azide before enrichment. | Free biotin-azide can bind non-specifically to streptavidin beads during the enrichment step, leading to high background. |
| 2. Non-specific Reactivity of Alkyne Tags | • Alkylate free thiols: If using an azide-probe and an alkyne-tag, the alkyne tag can react non-specifically with cysteine residues. Pre-treating the lysate with a reducing agent (like β-mercaptoethanol) followed by an alkylating agent (like iodoacetamide) can block free thiols and reduce this background. | Cysteine thiols are nucleophilic and can participate in side reactions with the alkyne tag under certain CuAAC conditions, leading to probe-independent labeling. |
| 3. Endogenous Biotinylated Proteins | • Use an anti-biotin antibody for enrichment: For complex lysates, consider using anti-biotin antibodies for peptide-level enrichment after trypsin digestion, as this method can be more specific than streptavidin enrichment of whole proteins. | Tissues like the liver and kidney have high levels of naturally biotinylated carboxylases, which can contribute to background when using streptavidin-based enrichment. |
| 4. Non-Specific Binding to Beads | • Add blocking agents: Include blocking agents like BSA or non-ionic detergents (e.g., Tween-20) in wash buffers. • Increase wash steps: Increase the number and stringency of wash steps after streptavidin bead incubation to remove non-specifically bound proteins. | Proteins can adhere non-specifically to affinity resins. Proper blocking and washing are crucial to minimize this. |
Visualizing the Workflow and Logic
To better understand the experimental process and troubleshooting logic, refer to the diagrams below.
Caption: General workflow for labeling alkyne-modified proteins with this compound.
Caption: Troubleshooting logic for low or no labeling signal.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for the click chemistry reaction components? A1: A good starting point for labeling proteins in cell lysate can be found in the table below. However, optimization is crucial, especially for low-abundance proteins.
Recommended Starting Concentrations for CuAAC in Lysate
| Component | Stock Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO | 20-50 µM | Titrate down if background is high, or up if signal is low. |
| Copper (II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM | The copper source for the catalyst. |
| Copper Ligand (e.g., THPTA) | 100 mM in H₂O | 1-2 mM | Stabilizes the Cu(I) state and protects proteins. A ligand:copper ratio of 1:1 to 5:1 is common. |
| Reducing Agent (Sodium Ascorbate) | 300-500 mM in H₂O | 5-15 mM | Must be made fresh. A higher ratio of ascorbate to copper can reduce background. |
| Protein Lysate | 1-5 mg/mL | 0.5-2 mg/mL | Ensure lysate buffer is compatible with the reaction. |
Q2: Can I perform the this compound labeling reaction in a buffer containing detergents like SDS? A2: Yes, but with caution. While the click reaction is robust, high concentrations of denaturing detergents like SDS can affect protein solubility and the efficiency of the reaction. Lysates prepared in RIPA buffer (containing NP-40, deoxycholate, and SDS) have been used successfully. However, it is critical to ensure all reaction components remain soluble. If precipitation occurs, consider diluting the sample or adding a co-solvent like DMSO.
Q3: What is the purpose of the PEG1 linker in this compound? A3: The short Polyethylene Glycol (PEG) linker serves two main purposes. First, it is hydrophilic, which can improve the aqueous solubility of the biotin-azide reagent. Second, it acts as a spacer arm that separates the biotin molecule from the target protein. This spacer reduces steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin or avidin during the enrichment or detection phase.
Q4: How can I confirm that my labeling reaction has worked before proceeding to expensive downstream analysis like mass spectrometry? A4: A simple way to validate the labeling is to perform a Western blot. After the click reaction and cleanup, run a small fraction of your sample on an SDS-PAGE gel. Transfer the proteins to a membrane and probe with streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP). This will allow you to visualize all biotinylated proteins in your sample. You should see a stronger signal in your experimental sample compared to a negative control (e.g., a lysate from cells not treated with the alkyne analog).
Q5: My target protein is part of a larger complex. Will the labeling reaction disrupt the complex? A5: The CuAAC reaction is generally considered bio-orthogonal and is performed under mild conditions (room temperature, aqueous buffers), which are typically compatible with maintaining protein structure and interactions. The use of copper-stabilizing ligands like THPTA or the newer TABTA further protects the native protein fold from potential copper-induced damage. However, sensitivity to copper or other reaction components can be protein-specific. If maintaining the complex integrity is critical, it is advisable to perform a control experiment (e.g., co-immunoprecipitation) after a mock labeling reaction to confirm that the complex remains intact.
Detailed Experimental Protocol
This section provides a general, detailed methodology for the biotinylation of alkyne-modified proteins in a complex cell lysate.
Protocol: this compound Labeling of Proteins in Cell Lysate
1. Reagent Preparation:
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Protein Lysate: Lyse cells containing alkyne-modified proteins in a compatible buffer (e.g., RIPA buffer without Tris, or PBS with 1% Triton X-100). Determine protein concentration using a BCA assay.
-
This compound Stock (10 mM): Dissolve the required amount in DMSO. Store at -20°C.
-
CuSO₄ Stock (50 mM): Dissolve Copper (II) Sulfate Pentahydrate in ultrapure water. Store at room temperature.
-
Ligand Stock (e.g., 100 mM THPTA): Dissolve THPTA in ultrapure water. Store at -20°C.
-
Sodium Ascorbate Stock (500 mM): Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in ultrapure water and vortex until fully dissolved.
2. Labeling Reaction (Click Chemistry):
-
In a microfuge tube, add 50-100 µg of your protein lysate. Adjust the volume with PBS to a final volume of ~85 µL.
-
Add the click chemistry reagents sequentially. Vortex briefly after each addition. The recommended order of addition helps prevent premature reactions or protein precipitation.
- Add 2 µL of 10 mM this compound (Final: ~200 µM; Note: This is a high starting concentration, optimize down to 20-50 µM).
- Add 2 µL of 100 mM THPTA solution (Final: 2 mM).
- Add 2 µL of 50 mM CuSO₄ solution (Final: 1 mM).
- To initiate the reaction, add 10 µL of freshly prepared 500 mM Sodium Ascorbate (Final: 50 mM).
-
Incubate the reaction for 1 hour at room temperature, protected from light. For low-abundance targets, this time can be extended.
3. Protein Precipitation (Cleanup):
-
To the 100 µL reaction mixture, add 600 µL of ice-cold methanol, 150 µL of chloroform, and 400 µL of water.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C. A protein disc will form at the interface of the aqueous and organic layers.
-
Carefully remove the upper aqueous layer. Add 500 µL of ice-cold methanol to wash the protein pellet.
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Centrifuge again at 15,000 x g for 5 minutes. Discard the supernatant.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., PBS with 1% SDS for streptavidin pulldown).
4. Downstream Processing:
-
The labeled and cleaned protein sample is now ready for enrichment via streptavidin-agarose beads, followed by on-bead digestion for mass spectrometry or elution for Western blot analysis.
References
common problems with copper-catalyzed click chemistry and solutions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My click reaction has a very low yield or is not working at all. What are the common causes and how can I fix this?
Answer: Low or no yield is one of the most frequent issues and typically points to problems with the catalytic system or reaction conditions.
Possible Causes & Solutions:
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Inactive Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1][2][3]
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Poor Reagent Quality or Stability: Starting materials (azides, alkynes) may be impure or have degraded. Sodium ascorbate solutions are particularly prone to rapid air oxidation.
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Solution: Always prepare sodium ascorbate solutions fresh before each experiment. Verify the purity of your azide and alkyne substrates. Small molecule azides should be handled with care and not isolated from solvent in large quantities.
-
-
Suboptimal Reagent Concentrations/Ratios: Incorrect concentrations of the catalyst, ligand, or reducing agent can stall the reaction.
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Solution: Optimize the concentrations of all components. A good starting point for many bioconjugation reactions is a copper concentration between 50 and 100 µM. The ligand-to-copper ratio is also critical; a ratio of 5:1 (ligand:copper) is often recommended to protect the catalyst and prevent oxidative damage.
-
-
Reactant Inaccessibility: For large biomolecules like proteins or oligonucleotides, the azide or alkyne functional groups may be buried within the molecule's structure, making them inaccessible to the catalyst.
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Solution: Perform the reaction in the presence of denaturing or solvating agents, such as DMSO (up to 10%), to unfold the biomolecule and expose the reactive sites.
-
-
Copper Sequestration: Other functional groups in your reaction, particularly thiols (e.g., from cysteine residues), can chelate the copper catalyst, rendering it inactive.
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Solution: If sequestration is suspected, you may need to increase the copper and ligand concentration. Alternatively, adding Zn(II) can act as a sacrificial metal, binding to the sequestering agents and freeing up the copper catalyst.
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Troubleshooting Flowchart for Low Yield
Below is a logical workflow to diagnose the cause of low reaction yield.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
Issue 2: Side Reactions and Byproducts
Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?
Answer: Side reactions in CuAAC often involve oxidation of the alkyne or sensitive functional groups on biomolecules.
Possible Causes & Solutions:
-
Oxidative Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and insufficient reducing agent, the Cu(I) catalyst can be oxidized to Cu(II), which promotes the homocoupling of terminal alkynes to form diynes.
-
Solution: Ensure an adequate excess of a reducing agent like sodium ascorbate is present to maintain a low concentration of Cu(II). Protecting the reaction from oxygen by using degassed solvents or an inert atmosphere is also effective.
-
-
Oxidative Damage to Biomolecules: Copper ions, in combination with a reducing agent and oxygen, can generate reactive oxygen species (ROS) like hydrogen peroxide. These ROS can damage sensitive amino acid residues such as methionine, cysteine, tyrosine, and histidine, leading to loss of biological function.
-
Solution: The use of a Cu(I)-stabilizing ligand is crucial. Ligands not only accelerate the desired click reaction but also act as sacrificial reductants, protecting biomolecules from oxidative damage. Using a higher ligand-to-copper ratio (e.g., 5:1) is recommended for sensitive substrates. Adding aminoguanidine can also help intercept reactive byproducts from ascorbate oxidation.
-
Typical Reagent Concentrations for Bioconjugation
To minimize side reactions and maximize yield, careful control of reagent concentrations is essential. The table below provides typical starting concentrations for bioconjugation reactions.
| Reagent | Typical Final Concentration | Molar Ratio (relative to Cu) | Purpose |
| Copper(II) Sulfate | 50 - 250 µM | 1 | Catalyst Precursor |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 5 | Stabilize Cu(I), Accelerate Reaction |
| Sodium Ascorbate | 2.5 - 5 mM | 50 - 100 | Reducing Agent to generate/maintain Cu(I) |
| Alkyne/Azide Substrate | 10 µM - 5 mM | Varies | Reactants |
| Aminoguanidine (Optional) | 1 - 5 mM | 20 - 100 | Scavenger for ascorbate oxidation byproducts |
Note: These are starting points and should be optimized for each specific reaction.
Issue 3: Difficulty in Removing Copper Catalyst
Question: How can I effectively remove the copper catalyst from my final product? Residual copper is interfering with downstream applications.
Answer: Complete removal of the copper catalyst is critical, especially for biological applications where copper can be cytotoxic. Several methods are available, and the best choice depends on the properties of your product.
Common Copper Removal Methods:
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Chelation and Extraction: This is a common method for organic-soluble products. A chelating agent like EDTA is used in an aqueous wash to form a water-soluble complex with copper, which is then separated from the organic layer.
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Solid-Phase Scavengers: Chelating resins (e.g., Chelex®, Cuprisorb™) have functional groups that bind tightly to copper ions. The resin is added to the reaction mixture, stirred, and then removed by simple filtration. This method is efficient and avoids aqueous workups.
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Dialysis / Size Exclusion Chromatography (SEC): These methods are ideal for purifying large biomolecules (proteins, polymers) from small molecules like copper salts and ligands.
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Silica Gel Filtration: For small organic molecules, passing the crude reaction mixture through a short plug of silica gel can effectively remove copper salts.
Experimental Protocol: Copper Removal using a Chelating Resin
This protocol is suitable for both organic and aqueous-soluble products where the product does not bind to the resin.
Materials:
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Crude reaction mixture containing copper.
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Copper-chelating resin (e.g., Chelex® 100).
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Appropriate solvent for the reaction/product.
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Filtration apparatus (e.g., funnel with filter paper or a fritted glass funnel).
Procedure:
-
Resin Preparation: If necessary, wash the chelating resin with the reaction solvent to remove any preservatives and to swell the resin.
-
Incubation: After the click reaction is complete, add the prepared chelating resin directly to the reaction flask. A general guideline is to use a resin with a binding capacity that is in significant excess (e.g., 5-10 fold) of the total moles of copper used.
-
Stirring: Stir the mixture at room temperature. The required time can vary from 1 to 3 hours. Progress can often be monitored visually by the disappearance of the blue/green color from the solution as copper binds to the resin.
-
Filtration: Remove the resin by filtration. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
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Concentration: Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Diagram of Copper Removal Workflow
This diagram illustrates the decision process for selecting an appropriate copper removal technique.
Caption: Decision workflow for selecting a copper purification method.
References
Technical Support Center: Enhancing SPAAC Reactions with Biotin-PEG1-azide
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Biotin-PEG1-azide.
Frequently Asked Questions (FAQs)
Q1: What is a SPAAC reaction and why is it advantageous for bioconjugation?
A1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that forms a stable triazole linkage between an azide and a strained alkyne, such as a cyclooctyne (e.g., DBCO or BCN)[][2]. The primary advantage of SPAAC is that it is a bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes[]. Furthermore, it does not require a cytotoxic copper catalyst, which is a significant benefit for in vitro and in vivo studies[3][4]. The reaction is driven by the ring strain of the cyclooctyne, allowing it to proceed efficiently under physiological conditions.
Q2: What is this compound and what are its common applications?
A2: this compound is a reagent used for biotinylation, which involves attaching a biotin molecule to a target. It contains an azide group that can react with a strained alkyne via SPAAC. The short polyethylene glycol (PEG1) linker enhances its aqueous solubility and provides a spacer between the biotin and the target molecule, which can improve binding to avidin or streptavidin. Common applications include labeling proteins, nucleic acids, and other biomolecules for subsequent detection, purification, or pull-down assays using streptavidin-coated beads or surfaces.
Q3: Can I use this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
A3: Yes, this compound contains an azide group that can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The choice between SPAAC and CuAAC will depend on the specific requirements of your experiment, particularly the tolerance of your biological system to copper ions.
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound should be stored at -20°C for up to a month or -80°C for up to six months. If you prepare a stock solution in water, it is recommended to filter and sterilize it before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Biotinylation Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient SPAAC Reaction | 1. Optimize Reaction Conditions: Ensure the pH of the reaction buffer is optimal. While SPAAC is tolerant to a range of buffers, reaction rates can be influenced by pH and buffer composition. For example, HEPES buffer at pH 7 has been shown to yield higher reaction rates compared to PBS. 2. Increase Incubation Time or Temperature: While many SPAAC reactions are rapid, allowing the reaction to proceed for a longer duration (e.g., 1-2 hours or overnight at 4°C) can increase the yield. Increasing the temperature to 37°C can also enhance reaction rates. 3. Increase Reagent Concentration: A higher concentration of the cyclooctyne-modified biomolecule or this compound may be necessary to drive the reaction to completion. |
| Degradation of Reagents | 1. Check Reagent Quality: Ensure that the this compound and the strained alkyne have not degraded. Store reagents as recommended by the manufacturer. 2. Use Freshly Prepared Solutions: Prepare stock solutions of your reagents fresh and avoid multiple freeze-thaw cycles. |
| Steric Hindrance | 1. Consider a Longer PEG Linker: The PEG1 linker in this compound is relatively short. If the azide or alkyne is in a sterically hindered environment, a biotin-azide with a longer PEG linker (e.g., PEG3 or PEG4) may improve accessibility and reaction efficiency. |
Issue 2: High Background or Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of this compound | 1. Reduce Reagent Concentration: Use the lowest effective concentration of this compound to minimize non-specific interactions. 2. Optimize Washing Steps: After the SPAAC reaction, ensure thorough washing of your sample to remove any unbound biotin-azide reagent. This is particularly important before any downstream applications involving streptavidin. 3. Include a Blocking Step: For applications like western blotting or imaging, use appropriate blocking buffers (e.g., BSA or non-fat milk) to reduce non-specific binding of streptavidin conjugates. |
| Hydrophobic Interactions | 1. Use a More Hydrophilic Cyclooctyne: Some cyclooctynes can be hydrophobic, leading to non-specific binding. Consider using a cyclooctyne with improved water solubility, such as one modified with a sulfonate group. |
| Contamination | 1. Ensure Cleanliness: Use clean tubes and pipette tips to avoid cross-contamination. |
Issue 3: Difficulty Purifying the Biotinylated Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Capture by Streptavidin Beads | 1. Ensure Sufficient Bead Capacity: Use an adequate amount of streptavidin beads to capture the amount of biotinylated product in your sample. Check the manufacturer's specifications for the binding capacity of the beads. 2. Optimize Binding Conditions: Perform the binding step in a buffer that is compatible with the streptavidin-biotin interaction (e.g., PBS). Incubate for a sufficient time with gentle mixing to allow for efficient capture. |
| Difficulty Eluting the Biotinylated Product | 1. Use Appropriate Elution Conditions: The streptavidin-biotin interaction is extremely strong. Elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer or using 8M guanidine-HCl at pH 1.5). 2. Consider a Cleavable Linker: For applications where non-denaturing elution is required, consider using a biotinylation reagent with a cleavable linker. This compound itself has a non-cleavable linker. Alternatively, monomeric avidin resins can be used for milder elution with free biotin. |
| Excess Unconjugated this compound | 1. Remove Excess Reagent Before Purification: Excess, unreacted this compound can compete with your biotinylated product for binding sites on the streptavidin beads. Remove excess reagent before affinity purification using methods like desalting columns, size exclusion chromatography, or dialysis. |
Quantitative Data Summary
The efficiency of SPAAC reactions can be influenced by various factors. The following table summarizes the effect of different buffer conditions on the reaction rate constants of a SPAAC reaction.
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Note: The rate constants were determined for the reaction between sulfo-DBCO-amine and model azides. While not specific to this compound, these values provide a general trend for the influence of buffer conditions on SPAAC kinetics.
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Cyclooctyne-Labeled Protein in Solution
-
Prepare Reagents:
-
Dissolve the cyclooctyne-labeled protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
-
SPAAC Reaction:
-
To your cyclooctyne-labeled protein solution, add the this compound stock solution to achieve the desired final concentration (typically a 5- to 20-fold molar excess over the protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. For some systems, incubation at 37°C for 30-60 minutes may improve efficiency.
-
-
Removal of Excess this compound (Optional but Recommended):
-
Remove unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis, equilibrating with your buffer of choice (e.g., PBS).
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation using methods such as a dot blot or Western blot with a streptavidin-HRP conjugate, or by mass spectrometry.
-
Protocol 2: On-Bead Biotinylation and Purification of a Cyclooctyne-Labeled Protein
-
Immobilize the Cyclooctyne-Labeled Protein:
-
Incubate your cyclooctyne-labeled protein with an appropriate affinity resin (e.g., antibody-coupled beads for immunoprecipitation).
-
-
Wash the Beads:
-
Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound protein.
-
-
On-Bead SPAAC Reaction:
-
Resuspend the beads in a reaction buffer (e.g., PBS).
-
Add this compound to the desired final concentration.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.
-
-
Wash to Remove Excess Reagent:
-
Wash the beads extensively with the wash buffer to remove all unreacted this compound.
-
-
Elution or Downstream Analysis:
-
For analysis of the biotinylated protein, elute from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5 for antibody-antigen interactions, followed by neutralization).
-
Alternatively, for pull-down assays, proceed directly to incubation with streptavidin-coated beads.
-
Visualizations
Caption: Experimental workflow for SPAAC reaction and subsequent purification/analysis.
Caption: Troubleshooting logic for low biotinylation signal in SPAAC reactions.
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
how to remove excess Biotin-PEG1-azide after labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of excess Biotin-PEG1-azide after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
A1: Removing excess, unreacted this compound is critical for several reasons. Firstly, free biotin can bind to streptavidin- or avidin-based detection or purification systems, leading to reduced signal, lower purification efficiency, and inaccurate quantification. Secondly, high concentrations of unreacted biotin can interfere with downstream applications by competing with your biotinylated molecule of interest.
Q2: What are the most common methods to remove excess biotinylation reagents?
A2: The most common and effective methods for removing small molecules like this compound from larger labeled biomolecules include size exclusion chromatography (often in the form of spin desalting columns), dialysis, and ultrafiltration/diafiltration. The choice of method depends on factors such as your sample volume, the molecular weight of your labeled molecule, and the required purity.
Q3: My protein has precipitated after the labeling and purification steps. What could be the cause?
A3: Protein precipitation post-labeling can be due to over-biotinylation.[1] Attaching too many biotin molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation and insolubility.[1] To mitigate this, it is recommended to optimize the molar ratio of the biotin reagent to your protein, aiming for a lower labeling stoichiometry.[1]
Q4: I'm experiencing low recovery of my labeled antibody after purification. What can I do to improve it?
A4: Low recovery can be a result of the purification method itself or due to protein aggregation.[1] For column-based methods, ensure you are using the recommended sample volume and centrifugation speeds for the specific column.[1] If you suspect aggregation, adding a carrier protein like BSA might help. Dialysis is another method that generally offers high recovery, although it is a slower process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in downstream assays | Incomplete removal of excess this compound. | - Repeat the purification step. For desalting columns, a second pass can improve purity. - Consider switching to a method with a higher purification efficiency, such as dialysis against a large volume of buffer. |
| Low signal or poor binding to streptavidin | - Over-biotinylation, leading to steric hindrance or protein denaturation. - Insufficient labeling. | - Optimize the molar excess of this compound in your labeling reaction. A 1:1 to 3:1 ratio is often a good starting point. - Verify the reactivity of your biotin reagent and ensure your buffer is free of interfering substances like Tris or glycine. |
| Protein loss during purification | - The chosen purification method is not optimal for your sample. - Non-specific binding of the protein to the purification matrix. | - For small sample volumes, spin desalting columns are often efficient with high recovery. - If using centrifugal filters, ensure the membrane is appropriate for your protein and consider pre-treating it to block non-specific binding sites. |
Comparison of Purification Methods
The following table summarizes the performance of common methods for removing excess biotinylation reagents.
| Method | Principle | Typical Protein Recovery | Biotin Removal Efficiency | Speed |
| Spin Desalting Columns | Size exclusion chromatography | >90% | ~80-95% in a single pass | Fast (< 15 minutes) |
| Dialysis | Diffusion across a semi-permeable membrane | High (>90%) | Very high (>99%) | Slow (overnight) |
| Ultrafiltration/Diafiltration | Centrifugation through a size-exclusion membrane | Variable (can be lower due to membrane adsorption) | High (>95%) | Moderate (30-60 minutes) |
Experimental Protocol: Removal of Excess this compound using a Spin Desalting Column
This protocol is a general guideline for using a commercially available spin desalting column. Always refer to the manufacturer's specific instructions for your product.
Materials:
-
Biotinylated protein sample
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge
-
Collection tubes
-
Equilibration buffer (e.g., PBS)
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column to remove the storage buffer.
-
-
Column Equilibration:
-
Add the equilibration buffer to the top of the resin bed.
-
Centrifuge to pass the buffer through the column. Repeat this step 2-3 times to ensure the column is fully equilibrated in your desired buffer.
-
-
Sample Application:
-
Discard the equilibration buffer from the collection tube.
-
Carefully apply your biotinylated protein sample to the center of the resin bed.
-
-
Elution:
-
Place the column in a new, clean collection tube.
-
Centrifuge the column according to the manufacturer's instructions to elute the purified, biotinylated protein. The excess, smaller this compound molecules will be retained in the resin.
-
-
Storage:
-
Your purified protein is now in the collection tube. Store it at the appropriate temperature for your application.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for biotinylation and purification.
Caption: Troubleshooting logic for biotinylation purification.
References
impact of buffer conditions on Biotin-PEG1-azide reaction kinetics
Welcome to the technical support center for Biotin-PEG1-azide and related click chemistry applications. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer conditions on reaction kinetics, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is this compound used for?
This compound is a reagent primarily used for bioconjugation via "click chemistry". It allows for the covalent labeling of molecules containing an alkyne group. The two most common types of click chemistry reactions for this reagent are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that requires a copper(I) catalyst to join the azide to a terminal alkyne.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne instead of a simple alkyne. This method is ideal for applications in living systems where copper toxicity is a concern.[1][4]
Q2: Which buffer should I choose for my CuAAC reaction?
For CuAAC reactions, it is crucial to select a buffer that does not interfere with the copper catalyst.
-
Recommended Buffers: Phosphate buffers (e.g., PBS), HEPES, and carbonate buffers are generally compatible within a pH range of 6.5 to 8.0.
-
Buffers to Avoid: Tris-based buffers (e.g., TBS) should be avoided as the tris(hydroxymethyl)aminomethane molecule can chelate and inhibit the copper catalyst. Buffers with high concentrations of chelating agents like EDTA or other strong copper-binding components should also be avoided.
Q3: What is the optimal pH for a CuAAC reaction?
The CuAAC reaction is effective over a broad pH range, typically between 4 and 12. However, for bioconjugation, where the stability of the biomolecules is critical, a pH range of 6.5 to 8.0 is generally recommended.
Q4: Do I need a ligand for my CuAAC reaction? What does it do?
Yes, using a copper-chelating ligand is highly recommended for bioconjugation reactions. Ligands like THPTA (a water-soluble variant of TBTA) play two critical roles:
-
Stabilize the Cu(I) oxidation state: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by air. The ligand protects the Cu(I) from oxidation.
-
Increase reaction rate and reduce side reactions: Ligands accelerate the cycloaddition and protect sensitive biomolecules, such as proteins, from damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system. A ligand-to-copper ratio of 5:1 is often recommended to ensure the biomolecule is protected.
Q5: How do buffer conditions affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
SPAAC is generally more tolerant of various buffer conditions than CuAAC because it does not require a copper catalyst.
-
Buffer Choice: Most common biological buffers, such as PBS and HEPES, are suitable. However, it is essential to avoid any buffers containing sodium azide, as this will compete with the this compound reagent.
-
pH Impact: While tolerant, reaction rates can be influenced by pH. Higher pH values (up to ~9-10) can sometimes increase reaction rates, but the stability of your specific biomolecule at that pH should be the primary consideration. For most applications, a physiological pH of 7.4 is a reliable starting point.
-
Co-solvents: Organic co-solvents like DMSO or DMF can be used to improve the solubility of hydrophobic molecules, but their impact on reaction kinetics should be considered and potentially optimized.
Troubleshooting Guide
Problem: Low or No Product Yield in CuAAC Reaction
| Possible Cause | Suggested Solution(s) |
| Inactive Copper Catalyst | The active Cu(I) catalyst has been oxidized to inactive Cu(II).• Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Oxidized ascorbate solutions often appear brown.• Perform the reaction under an inert atmosphere (nitrogen or argon) if possible, or use degassed solutions to minimize oxygen exposure.• Ensure the correct ratio of a stabilizing ligand (e.g., THPTA) to copper is used (a 5:1 ratio is often recommended) to protect the Cu(I) state. |
| Incompatible Buffer | Buffer components are inhibiting the copper catalyst.• Avoid Tris-based buffers and buffers containing chelating agents like EDTA.• Switch to a recommended buffer such as PBS or HEPES at a pH between 6.5 and 8.0. |
| Poor Reagent Solubility | One or more of the reactants (biotin-azide, alkyne-molecule) is not fully dissolved.• Use a co-solvent system (e.g., water with 5-10% DMSO or DMF) to improve solubility.• Ensure all components are fully dissolved before initiating the reaction. |
| Low Reactant Concentration | Click reactions are concentration-dependent; very dilute solutions can result in slow kinetics and poor yields.• If possible, increase the concentration of the reactants.• If one component must be dilute (e.g., a protein), use a molar excess (2- to 10-fold) of the other reactant (e.g., this compound). |
| Interfering Substances | Other functional groups in the sample are interfering with the reaction.• If your sample contains reducing agents like DTT or TCEP, they should be removed via buffer exchange or dialysis prior to the reaction. TCEP, in particular, can interfere with the CuAAC reaction.• High concentrations of chloride ions (>0.2 M) can also inhibit the catalyst. |
| Steric Hindrance | The azide or alkyne group is not easily accessible to the catalytic complex.• Increase the reaction time and/or temperature (if compatible with your biomolecule).• Consider using a Biotin-PEG-azide with a longer PEG linker to reduce steric hindrance. |
Problem: Degradation of Biomolecule (Protein, DNA) during CuAAC
| Possible Cause | Suggested Solution(s) |
| Oxidative Damage | The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive amino acids (like histidine, methionine, cysteine) or nucleic acids.• Use a protective, accelerating ligand like THPTA at a 5:1 ratio to copper. The ligand protects both the copper and the biomolecule.• Add a ROS scavenger, such as aminoguanidine (final concentration ~5 mM), to the reaction mixture.• Minimize reaction time by optimizing conditions for faster kinetics. |
| Ascorbate Side Reactions | Byproducts of ascorbate oxidation can react with lysine and arginine residues on proteins, leading to modification or aggregation.• The addition of aminoguanidine can help capture these reactive byproducts.• Ensure proper reaction setup: mix CuSO₄ with the ligand first, add this to the substrate solution, and only then add sodium ascorbate to initiate the reaction. |
Data Summary & Key Parameters
The following tables summarize key buffer components and reaction parameters for CuAAC and SPAAC.
Table 1: Recommended Buffer Conditions for CuAAC Bioconjugation
| Parameter | Recommendation | Rationale & Notes |
| Buffer Type | Phosphate (PBS), HEPES | These buffers are non-coordinating and do not interfere with the copper catalyst. |
| pH Range | 6.5 - 8.0 | Balances reaction efficiency with the stability of most biomolecules. |
| Buffers to Avoid | Tris, Citrate, Glycine | These contain amines or carboxylates that can chelate copper and inhibit catalysis. |
| Additives | Aminoguanidine (~5 mM) | Scavenges reactive ascorbate byproducts to prevent protein modification. |
Table 2: Typical Reagent Concentrations for a CuAAC Protocol
| Component | Final Concentration | Purpose |
| Alkyne-Biomolecule | 10 - 100 µM | The molecule to be labeled. |
| This compound | 2-10x molar excess | Drives the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | Precursor to the active Cu(I) catalyst. |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5x Cu) | Protects Cu(I) from oxidation and accelerates the reaction. |
| Sodium Ascorbate | 1 - 5 mM | Reducing agent to generate and regenerate Cu(I) from Cu(II). |
Table 3: Buffer Considerations for SPAAC Bioconjugation
| Parameter | Recommendation | Rationale & Notes |
| Buffer Type | Most biological buffers (PBS, HEPES) | SPAAC is copper-free and compatible with a wide range of buffers. |
| pH Range | 7.0 - 8.5 | Generally tolerant, but kinetics can be slightly faster at a mildly basic pH. Biomolecule stability is the priority. |
| Buffers to Avoid | Buffers containing sodium azide | Competes with the biotin-azide reagent. |
| Co-solvents | DMSO, DMF, Acetonitrile | Can be used at 5-20% to dissolve hydrophobic reactants, but may alter kinetics. |
Experimental Protocols & Visualizations
General Protocol for CuAAC Biotinylation of a Protein
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
Protein-Alkyne: Prepare in a compatible buffer (e.g., PBS, pH 7.4).
-
This compound: 10 mM in DMSO or water.
-
CuSO₄: 20 mM in water.
-
THPTA ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).
-
Aminoguanidine: 100 mM in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. Add the Protein-Alkyne solution. b. Add the this compound solution to the desired molar excess. c. In a separate tube, premix the CuSO₄ and THPTA ligand solutions. Add this premixed catalyst solution to the reaction tube. d. Add the aminoguanidine solution. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.
-
Purification: Remove excess biotin-azide and reaction components using size-exclusion chromatography, dialysis, or another appropriate method for your biomolecule.
Diagrams
Caption: Workflow for a typical CuAAC bioconjugation experiment.
Caption: A troubleshooting flowchart for low-yield CuAAC reactions.
Caption: The core chemical transformation in a CuAAC reaction.
References
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be triggered by several factors:
-
Over-modification: Attaching too many biotin molecules to a protein can alter its isoelectric point and increase its hydrophobicity, leading to precipitation.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability.[3][4] Proteins are least soluble at their isoelectric point (pI), and changes in pH can lead to aggregation.[3]
-
Inappropriate Reagent Choice: The hydrophobicity of the biotinylation reagent itself can contribute to aggregation. Reagents with poor water solubility can be particularly problematic.
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.
-
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine can compete with the primary amines on the protein for reaction with NHS-ester biotinylation reagents, reducing labeling efficiency and potentially leading to side reactions.
-
Hydrophobic Nature of Biotin: Biotin itself is a hydrophobic molecule, and its addition to a protein can increase the overall hydrophobicity, promoting aggregation.
Q2: How can I optimize my buffer to prevent protein aggregation?
Optimizing the reaction buffer is a critical step in preventing aggregation. Consider the following:
-
pH Adjustment: Maintain the buffer pH at a level where your protein is stable and soluble. This is typically 1-2 pH units away from the protein's isoelectric point (pI). For NHS-ester reactions, a pH of 7.2-8.5 is generally recommended for efficient labeling of primary amines.
-
Ionic Strength: Both high and low salt concentrations can promote aggregation. Empirically test a range of salt concentrations (e.g., 50-150 mM NaCl or KCl) to find the optimal condition for your protein.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris and glycine, when using NHS-ester chemistry. Phosphate-buffered saline (PBS) or bicarbonate/carbonate buffers are suitable alternatives.
-
Use of Additives: Including certain additives in your buffer can enhance protein stability.
Q3: What role does the biotinylation reagent itself play in aggregation?
The choice of biotinylation reagent is crucial. Key considerations include:
-
Solubility: Use water-soluble biotinylation reagents, such as those containing a sulfonate group (Sulfo-NHS) or a polyethylene glycol (PEG) spacer arm, to minimize aggregation.
-
PEGylation: Biotinylation reagents with PEG spacer arms can increase the solubility of the labeled protein and help prevent aggregation during the reaction and subsequent storage.
-
Spacer Arm Length: A longer spacer arm can improve the accessibility of the biotin moiety for binding to avidin or streptavidin, potentially allowing for a lower degree of labeling and reducing the risk of aggregation.
Q4: Can the concentration of my protein and the biotinylation reagent affect aggregation?
Yes, both concentrations are critical parameters to control:
-
Protein Concentration: It is generally advisable to work with lower protein concentrations (e.g., 1-2 mg/mL) to reduce the likelihood of aggregation. If a high final concentration is required, consider performing the biotinylation at a lower concentration and then concentrating the labeled protein using a stabilizing buffer.
-
Molar Ratio of Biotin to Protein: Over-biotinylation is a common cause of precipitation. It is essential to optimize the molar ratio of the biotinylation reagent to the protein. Start with a lower ratio (e.g., 10:1 or 20:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.
Troubleshooting Guides
Problem: My protein precipitates immediately upon adding the biotinylation reagent.
| Possible Cause | Troubleshooting Step |
| High Protein Concentration | Decrease the protein concentration to 1-2 mg/mL or lower. |
| Inappropriate Buffer pH | Ensure the buffer pH is at least 1-2 units away from the protein's pI. |
| Hydrophobic Reagent | Switch to a more water-soluble biotinylation reagent, such as one with a Sulfo-NHS group or a PEG spacer arm. |
| Over-modification | Reduce the molar excess of the biotinylation reagent. Perform a titration to find the optimal ratio. |
Problem: My protein seems to aggregate during the incubation step.
| Possible Cause | Troubleshooting Step |
| Suboptimal Buffer Conditions | Screen different buffer components, pH levels, and salt concentrations to find the optimal conditions for your protein's stability. |
| Temperature | Perform the incubation at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation. |
| Agitation | Avoid vigorous shaking or vortexing, which can cause mechanical stress and lead to aggregation. Use gentle end-over-end mixing. |
| Lack of Stabilizers | Add stabilizing agents to the buffer, such as 5-10% glycerol, an equimolar mixture of arginine and glutamate (e.g., 50 mM), or a low concentration of a non-denaturing detergent (e.g., 0.01% Tween-20). |
Problem: My biotinylated protein is soluble initially but aggregates upon storage.
| Possible Cause | Troubleshooting Step |
| Storage Conditions | Store the biotinylated protein at -80°C in a buffer containing a cryoprotectant like glycerol (20-50%). Avoid repeated freeze-thaw cycles. |
| Residual Unreacted Biotin | Ensure all unreacted biotin is removed after the reaction using dialysis or a desalting column, as excess free biotin can sometimes contribute to instability. |
| Long-term Instability | The addition of biotin may have inherently destabilized the protein. Consider using a biotinylation reagent with a PEG spacer arm, which can improve the long-term stability of the biotinylated protein. |
Quantitative Data Summary
Table 1: Effect of Buffer Additives on Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-50% (v/v) | Increases solvent viscosity and acts as a cryoprotectant. |
| Arginine/Glutamate | 50 mM (equimolar) | Suppresses protein-protein interactions and increases solubility. |
| Non-denaturing Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Prevents hydrophobic interactions and surface adsorption. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize protein structure through preferential exclusion. |
Experimental Protocols
Protocol 1: Buffer Optimization for Biotinylation
-
Prepare a range of buffers: Prepare small volumes of different buffers varying in pH (e.g., pH 7.0, 7.5, 8.0, 8.5) and salt concentration (e.g., 50 mM, 100 mM, 150 mM NaCl). Also, prepare buffers containing potential stabilizing additives (see Table 1).
-
Aliquot your protein: Divide your protein sample into equal aliquots.
-
Buffer exchange: Exchange the buffer of each aliquot into the different test buffers using a desalting column or dialysis.
-
Incubate: Incubate the protein aliquots under the same conditions as your planned biotinylation reaction (e.g., 1 hour at room temperature).
-
Assess aggregation: Visually inspect for precipitation. For a more quantitative assessment, measure the absorbance at 340 nm (an indicator of turbidity) or use dynamic light scattering (DLS) to detect the presence of aggregates.
-
Select the optimal buffer: Choose the buffer condition that results in the least amount of aggregation.
Protocol 2: Titration of Biotinylation Reagent
-
Prepare your protein: Prepare your protein in the optimized buffer determined from Protocol 1.
-
Set up reactions: Prepare a series of reactions with varying molar ratios of biotinylation reagent to protein (e.g., 5:1, 10:1, 20:1, 40:1).
-
Incubate: Perform the biotinylation reaction according to the manufacturer's instructions.
-
Quench and purify: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) and remove excess, unreacted biotin using a desalting column.
-
Assess aggregation: Visually inspect each reaction for signs of precipitation.
-
Determine labeling efficiency: Use a method like the HABA assay to determine the degree of biotinylation for each ratio.
-
Select optimal ratio: Choose the highest molar ratio that provides sufficient labeling without causing significant aggregation.
Visualizations
Caption: A generalized workflow for a protein biotinylation experiment.
Caption: A troubleshooting decision tree for preventing protein aggregation.
References
Technical Support Center: Biotin-PEG1-Azide Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for Biotin-PEG1-azide conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a chemical reagent used for biotinylation, the process of attaching biotin to other molecules.[1] It contains three key components:
-
Biotin: A vitamin that forms a very strong and specific non-covalent bond with streptavidin and avidin.[1][2] This interaction is widely used for detecting, purifying, and immobilizing biomolecules.[1]
-
PEG1: A single polyethylene glycol (PEG) unit that acts as a short, hydrophilic spacer. This spacer can help to improve the solubility and reduce aggregation of the labeled molecule.[3]
-
Azide group (-N3): A functional group that reacts with an alkyne group in a highly specific chemical reaction known as "click chemistry".
This reagent is commonly used to label proteins, antibodies, nucleic acids, and other biomolecules for various applications, including antibody-drug conjugates (ADCs), protein purification, and cell labeling.
Q2: What are the main types of click chemistry reactions used for this compound conjugation?
A2: There are two primary types of click chemistry reactions used with this compound:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide group of the this compound with a terminal alkyne on the target molecule. It is a highly efficient and specific reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained alkyne, such as dibenzocyclooctyne (DBCO), on the target molecule. The inherent ring strain of the DBCO group allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it suitable for use in living cells.
Q3: How can I confirm that my protein has been successfully biotinylated?
A3: Several methods can be used to confirm successful biotinylation:
-
SDS-PAGE Analysis: While biotin itself is small, the addition of the this compound tag may cause a slight shift in the molecular weight of the protein, which can sometimes be visualized on an SDS-PAGE gel. A more definitive method is to perform a Western blot and detect the biotinylated protein using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
-
Mass Spectrometry: This technique provides a precise measurement of the molecular weight of the protein. An increase in mass corresponding to the addition of the this compound moiety confirms conjugation.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to quantify the amount of biotin attached to a protein. This allows you to determine the molar ratio of biotin to your protein.
Troubleshooting Guide
Low or No Conjugation Yield
Q4: My biotinylation reaction has a very low yield. What are the possible causes and how can I improve it?
A4: Low conjugation yield can be caused by several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Optimize the molar ratio of this compound to your alkyne-modified molecule. A molar excess of 1.5 to 10-fold of one reactant can increase efficiency. For CuAAC, ensure you are using the recommended concentrations of copper sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand (like THPTA). |
| Inactive Reagents | Ensure your this compound and alkyne-modified molecule have been stored correctly, typically at -20°C, and protected from moisture to prevent degradation. Prepare fresh solutions of reagents, especially the copper catalyst and reducing agent, immediately before use. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) can react with some types of labeling reagents if you are modifying your protein with an alkyne in a separate step using an NHS ester. Sodium azide should be avoided in buffers as it can react with DBCO in SPAAC reactions and interfere with HRP-based detection. Remove interfering substances by dialysis or using desalting columns. |
| Inefficient Copper Catalyst (CuAAC) | The CuAAC reaction requires Copper(I). If you start with Copper(II) sulfate, a reducing agent like sodium ascorbate must be added to reduce it to the active Cu(I) state. The copper catalyst can be sensitive to oxygen; performing the reaction under anaerobic conditions (e.g., by bubbling with nitrogen or argon) can improve efficiency. A copper-chelating ligand like THPTA or TBTA can stabilize the Cu(I) catalyst and improve reaction efficiency. |
| Protein Degradation | High concentrations of copper can lead to the formation of reactive oxygen species (ROS) that can damage proteins. Minimize reaction time and use a copper ligand to protect your protein. Consider using SPAAC (copper-free click chemistry) if your protein is particularly sensitive. |
| Incorrect pH | The optimal pH for most click chemistry reactions is between 6.5 and 8.5. Ensure your reaction buffer is within this range. |
Caption: Workflow for minimizing non-specific binding to streptavidin beads.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for conjugating this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to the protein solution to achieve a final concentration typically in a 2 to 10-fold molar excess over the protein.
-
Add the copper ligand (e.g., THPTA) to a final concentration of around 100 µM.
-
Add CuSO4 to a final concentration of approximately 20 µM.
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction, to a final concentration of about 300 µM. Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Longer incubation times may be necessary for some reactions.
-
-
Purification:
-
Remove excess, unreacted this compound and copper catalyst using a desalting column or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for conjugating this compound to a DBCO-modified protein.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Desalting column
Procedure:
-
Prepare this compound:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your DBCO-modified protein.
-
Add the this compound solution to the protein, typically at a 1.5 to 10-fold molar excess.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the biotinylated protein from excess reagent using a desalting column or dialysis.
-
Protocol 3: Purification of Biotinylated Protein using Streptavidin Magnetic Beads
Materials:
-
Biotinylated protein sample
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer for denaturation)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5, if using acidic elution)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Place the tube on a magnetic rack to pellet the beads, then remove the storage buffer.
-
Wash the beads 2-3 times with Binding/Wash Buffer.
-
-
Binding:
-
Resuspend the washed beads in the biotinylated protein sample.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate to release the biotinylated protein. Note that the strong biotin-streptavidin interaction may require harsh denaturing conditions for elution.
-
If using an acidic elution buffer, quickly neutralize the eluate with the Neutralization Buffer.
-
Quantitative Data Summary
Table 1: Recommended Reagent Ratios for Click Chemistry
| Reaction Type | This compound : Alkyne-Protein (Molar Ratio) | Copper (CuSO4) : Protein (Molar Ratio) | Ligand (THPTA) : Copper (Molar Ratio) | Reductant (Ascorbate) : Copper (Molar Ratio) |
| CuAAC | 2:1 to 20:1 | 1:1 to 5:1 | 5:1 | 5:1 to 20:1 |
| SPAAC | 1.5:1 to 10:1 | N/A | N/A | N/A |
Table 2: Typical Parameters for HABA Assay
| Parameter | Value |
| Wavelength for Absorbance Reading | 500 nm |
| Linear Range for Biotin | 2-16 µM (final concentration) |
| Extinction Coefficient (HABA/Avidin) | 34,000 M⁻¹cm⁻¹ at 500 nm, pH 7.0 |
Note: It is crucial to remove all free biotin before performing the HABA assay.
References
Technical Support Center: Optimizing CuAAC Reactions with Biotin-PEG1-Azide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Biotin-PEG1-azide.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with biotin and PEG-ylated substrates.
Issue 1: Low or No Product Yield
Low yield is a frequent problem in CuAAC reactions. Several factors can contribute to this issue.[1]
| Possible Cause | Recommended Solution |
| Catalyst (Cu(I)) Inactivation | The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Ensure all buffers and solutions are deoxygenated by sparging with an inert gas like argon or nitrogen. It is often more convenient to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[2] |
| Insufficient Catalyst Concentration | The concentration of the active copper catalyst may be too low. For most bioconjugation reactions, a copper concentration between 50 and 100 µM is recommended.[2][3] |
| Inadequate Ligand-to-Copper Ratio | A copper-stabilizing ligand is crucial to prevent catalyst oxidation and increase reaction rate. For water-soluble ligands like THPTA, a ligand-to-copper ratio of at least 5:1 is recommended to protect biomolecules from oxidation. |
| Side Reactions | The primary side reaction is the Glaser-Hay oxidative homocoupling of the alkyne. This can be minimized by thoroughly degassing all solutions. Another potential issue is the formation of thiotriazoles if free cysteine residues are present. |
| Steric Hindrance | The PEG linker, while improving solubility, can sterically hinder the azide and alkyne groups, reducing reaction efficiency. Consider using a longer PEG linker to increase the distance between the biotin and the reactive group. |
| Copper Sequestration | Functional groups on the biomolecule, such as thiols (cysteine) or histidines, can chelate the copper catalyst, rendering it inactive. Using an accelerating ligand and potentially an excess of copper can help mitigate this. |
| Poor Solubility | The biotinylated and PEGylated reactant may not be fully soluble in the chosen solvent system. The addition of a co-solvent like DMSO, DMF, or NMP (up to 10%) can improve solubility. |
Issue 2: Degradation of Biomolecule
The conditions for CuAAC can sometimes lead to the degradation of sensitive biomolecules like proteins or oligonucleotides.
| Possible Cause | Recommended Solution |
| Oxidative Damage | Reactive oxygen species (ROS) can be generated by the reaction of copper and sodium ascorbate, leading to the oxidation of amino acid residues such as histidine, arginine, cysteine, and methionine. The use of a copper-chelating ligand like THPTA and the addition of a radical scavenger like aminoguanidine can help protect the biomolecule. It is also crucial to add the reagents in the correct order: mix CuSO₄ with the ligand before adding it to the substrate solution, and add the sodium ascorbate last to initiate the reaction. |
| Precipitation | Some proteins may precipitate in the presence of higher concentrations of copper. It is advisable to perform small-scale pilot reactions to determine the optimal copper concentration for your specific biomolecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper for my CuAAC reaction?
A1: For most bioconjugation applications, a final copper concentration in the range of 50 µM to 100 µM is recommended. While higher concentrations might seem beneficial, they do not always lead to a faster reaction and can cause protein precipitation and oxidative damage.
Q2: Should I use a Cu(I) or Cu(II) salt as my copper source?
A2: While Cu(I) is the active catalytic species, it is highly unstable and prone to oxidation. Therefore, it is generally more practical to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate. This generates the active Cu(I) catalyst in situ throughout the reaction.
Q3: What is the purpose of a ligand and which one should I use?
A3: A ligand is essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate. For reactions in aqueous buffers, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a common and effective choice.
Q4: What is the ideal ratio of ligand to copper?
A4: To ensure the stability of the catalyst and protect sensitive biomolecules from oxidative damage, a ligand-to-copper ratio of 5:1 is often recommended.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the CuAAC reaction can be monitored using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting materials and the product over time.
Q6: Can the PEG linker in my this compound affect the reaction?
A6: Yes, the PEG linker can influence the reaction. While it generally improves the solubility of the biotin azide, it can also cause steric hindrance, potentially slowing down the reaction rate. The optimal length of the PEG linker may need to be determined empirically for your specific system.
Recommended Reagent Concentrations
The following table summarizes the generally recommended starting concentrations for the key components of a CuAAC reaction for bioconjugation. Optimization may be required for your specific application.
| Reagent | Stock Concentration | Final Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50 - 200 µM | A final concentration of 50-100 µM is often optimal. |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250 µM - 1 mM | Maintain at least a 5:1 ligand-to-copper ratio. |
| Sodium Ascorbate | 100 mM in H₂O (Freshly Prepared) | 1 - 5 mM | Should be prepared fresh before each use. |
| Aminoguanidine | 100 mM in H₂O | 5 mM | Recommended as a scavenger to prevent oxidative damage. |
| This compound | 5-10 mM in DMSO or H₂O | ~2-fold excess to alkyne | The final concentration should be optimized based on the alkyne concentration. |
| Alkyne-modified Biomolecule | Varies | Varies (e.g., 10-50 µM) | Dependent on the specific experiment. |
Experimental Protocols
Protocol 1: General CuAAC Reaction for this compound Conjugation
This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound.
1. Preparation of Stock Solutions:
- Prepare a 20 mM stock solution of CuSO₄ in deionized water.
- Prepare a 50 mM stock solution of THPTA in deionized water.
- Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
- Prepare a 100 mM stock solution of aminoguanidine in deionized water.
- Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or deionized water).
- Prepare your alkyne-modified biomolecule in a suitable, degassed buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Reaction Setup (for a 500 µL final volume):
- In a microcentrifuge tube, combine the following in the specified order:
- Your alkyne-modified biomolecule in buffer.
- This compound stock solution (to achieve the desired final concentration, typically a 2-fold excess over the alkyne).
- Aminoguanidine stock solution (25 µL for a final concentration of 5 mM).
- Buffer to bring the volume to 467.5 µL.
- In a separate tube, premix the CuSO₄ and THPTA ligand. For a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio:
- 2.5 µL of 20 mM CuSO₄ stock.
- 5.0 µL of 50 mM THPTA stock.
- Add the 7.5 µL of the premixed CuSO₄/THPTA solution to the reaction tube containing the biomolecule and azide.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (25 µL of 100 mM stock for a final concentration of 5 mM).
3. Incubation:
- Gently mix the reaction by inverting the tube several times.
- Incubate at room temperature for 1-4 hours. For temperature-sensitive biomolecules, the reaction can be performed at 4°C overnight. Gentle rotation can be beneficial.
4. Quenching and Purification:
- Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
- Purify the biotinylated biomolecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
References
Validation & Comparative
Comparative Guide to Confirming Successful Biotinylation with Biotin-PEG1-azide
This guide provides a comprehensive comparison of methods to verify the successful conjugation of Biotin-PEG1-azide to target molecules. It is designed for researchers, scientists, and drug development professionals who utilize bioconjugation techniques and require robust methods for validation. The guide details various analytical techniques, compares this compound to alternative biotinylation reagents, and provides supporting experimental protocols.
Introduction to this compound
This compound is a specialized biotinylation reagent used in "click chemistry."[1] It contains three key components:
-
Biotin: A small vitamin with an exceptionally high affinity for avidin and streptavidin, enabling sensitive detection and purification.[2][3]
-
PEG1 Linker: A short, hydrophilic polyethylene glycol spacer that improves water solubility and minimizes steric hindrance between the biotin molecule and the target.[4]
-
Azide Group (-N3): A reactive group that specifically and efficiently couples with alkyne-modified molecules (e.g., those containing DBCO or BCN groups) through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a type of copper-free click chemistry.[1]
The confirmation of a successful reaction is critical to ensure that downstream applications, such as affinity purification, immunoassays, or cellular imaging, are based on correctly labeled molecules.
Comparison of Confirmation Methods
Several methods can be employed to confirm biotinylation. The choice of method depends on the required data (qualitative vs. quantitative), available equipment, and the nature of the biotinylated molecule.
| Method | Principle | Data Type | Advantages | Disadvantages | Required Equipment |
| HABA/Avidin Assay | Colorimetric displacement assay. Biotin displaces the HABA dye from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm. | Quantitative | Rapid, inexpensive, and provides a mole-to-mole ratio of biotin to protein. | Lower sensitivity compared to fluorescent methods; requires removal of all free biotin before analysis. | Spectrophotometer or plate reader |
| Streptavidin Gel-Shift Assay | Binding of tetrameric streptavidin to the biotinylated protein increases its molecular weight, causing a retarded migration (shift) on an SDS-PAGE gel. | Qualitative / Semi-Quantitative | Simple, visual confirmation of biotinylation without requiring blotting or special reagents beyond streptavidin. | Does not provide precise quantification; shift may be unclear for very large proteins. | Standard SDS-PAGE equipment |
| Western Blot / Dot Blot | The biotinylated molecule is detected on a membrane using an enzyme- or fluorophore-conjugated streptavidin probe. | Qualitative / Semi-Quantitative | High sensitivity and specificity; compatible with standard immunoblotting workflows. | More time-consuming than a direct gel-shift assay; provides relative, not absolute, quantification. | Electrophoresis and blotting equipment, imaging system |
| Mass Spectrometry (MS) | Directly measures the mass of the molecule. A successful biotinylation is confirmed by a mass increase corresponding to the addition of the this compound tag. | Quantitative & Qualitative | Highly accurate and sensitive; can confirm the exact site of biotinylation (with MS/MS). | Requires specialized and expensive equipment; data analysis can be complex. | Mass spectrometer (e.g., MALDI-TOF, ESI-MS) |
| ELISA | Uses the biotin-streptavidin interaction for capture or detection in an enzyme-linked immunosorbent assay format. | Quantitative | High-throughput and highly sensitive for quantifying biotinylated molecules. | Requires development of a specific assay format; can be complex to set up. | Plate reader |
Comparison with Alternative Biotinylation Reagents
This compound is ideal for specifically labeling alkyne-modified molecules. However, other reagents target different functional groups and offer alternative labeling strategies.
| Reagent Class | Example Reagent | Target Functional Group | Specificity | Key Features & Applications |
| Click Chemistry | This compound | Alkyne (e.g., DBCO, BCN) | High: Bio-orthogonal reaction targets only the alkyne group. | Site-specific labeling of molecules modified with an alkyne handle. Ideal for complex biological samples. |
| Amine-Reactive | NHS-Biotin | Primary Amines (-NH2) | Low: Reacts with multiple lysine residues and the N-terminus. | General, robust labeling of proteins and antibodies. Can potentially affect protein function if lysines are in active sites. |
| Sulfhydryl-Reactive | Maleimide-Biotin | Sulfhydryls (-SH) | Moderate: Targets free cysteine residues. Can be made highly specific if only one accessible cysteine is present. | Labeling of proteins or peptides at specific cysteine sites. Useful when amine labeling is not desired. |
| Enzymatic | BirA Ligase / AviTag | Specific Lysine within the 15-amino acid AviTag sequence. | Very High: Enzymatic reaction ensures a 1:1 biotin-to-protein ratio at a predetermined site. | Produces homogeneously labeled proteins with preserved function. Requires genetic modification to include the AviTag. |
| Non-Specific | Photoreactive Biotin | C-H and N-H bonds upon UV activation | None: Reacts nonspecifically with nearby molecules upon photoactivation. | Used for proximity labeling studies to identify interacting partners in living cells (e.g., BioID). |
Experimental Workflows and Protocols
Workflow for Biotinylation and Confirmation
The following diagram illustrates the general workflow, from the initial click chemistry reaction to the various methods for confirming a successful conjugation.
Caption: Workflow for biotinylation and subsequent confirmation.
Protocol 1: HABA/Avidin Assay (Quantitative)
This protocol is adapted from standard HABA assay kits.
-
Preparation:
-
Ensure the biotinylated protein sample is free of unconjugated biotin by performing dialysis or using a desalting column.
-
Prepare the HABA/Avidin working solution according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed vial in a phosphate buffer.
-
Use a buffer for your sample that does not contain potassium, as it can cause precipitation.
-
-
Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500). This is your blank reading.
-
Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approx. 15-30 seconds).
-
Record the final absorbance at 500 nm.
-
For a 96-well plate format, use 180 µL of HABA/Avidin solution and 20 µL of sample per well.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500) = A500 (blank) - A500 (sample).
-
Use the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the change in absorbance to calculate the concentration of biotin in your sample. Refer to the specific kit's manual for the exact calculation formula.
-
Protocol 2: Streptavidin Gel-Shift Assay (Qualitative)
This protocol allows for a direct visual confirmation of biotinylation on an SDS-PAGE gel.
-
Sample Preparation:
-
In two separate tubes, place an equal amount of your protein (e.g., 5-10 µg). One tube will be the "un-shifted" control, and the other will be the "shifted" sample.
-
To the "shifted" sample tube, add a 2-4 molar excess of streptavidin. For example, if you have 1 nmol of protein, add 2-4 nmol of streptavidin.
-
Incubate both samples at room temperature for 10-15 minutes.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to both tubes. Crucially, do not boil the samples , as high heat can disrupt the biotin-streptavidin interaction. Some protocols suggest gentle heating (e.g., 70°C for 5-10 minutes) if required.
-
Load the control and the streptavidin-incubated sample into adjacent wells on an SDS-PAGE gel. Also, load a lane with only streptavidin and a lane with only the un-shifted protein as controls.
-
Run the gel according to standard procedures.
-
-
Analysis:
-
Stain the gel with a standard protein stain (e.g., Coomassie Blue).
-
A successful biotinylation is indicated by the appearance of a higher molecular weight band (or a smear) and a corresponding decrease in the intensity of the original protein band in the "shifted" lane compared to the control lane.
-
Protocol 3: Western Blot Detection
This method offers high sensitivity for detecting biotinylated proteins.
-
SDS-PAGE and Transfer:
-
Separate the biotinylated protein sample and a non-biotinylated control using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using standard Western blot transfer protocols.
-
-
Blocking and Probing:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Incubate the membrane with streptavidin conjugated to an enzyme like Horseradish Peroxidase (Streptavidin-HRP) or Alkaline Phosphatase (Streptavidin-AP), diluted in blocking buffer. The incubation is typically for 1 hour at room temperature.
-
Wash the membrane thoroughly with washing buffer (e.g., TBST) three times for 5-10 minutes each.
-
-
Detection:
-
Add an appropriate chemiluminescent or colorimetric substrate for the enzyme conjugate used (e.g., ECL for HRP).
-
Image the membrane using a chemiluminescence imager or X-ray film. A band appearing at the correct molecular weight in the biotinylated sample lane, but not in the control lane, confirms successful biotinylation.
-
Underlying Chemistry and Logic
The utility of this compound stems from the specificity of the click chemistry reaction, which forms a stable triazole linkage between the azide on the biotin reagent and an alkyne on the target molecule.
References
Validating Protein Biotinylation: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in a multitude of applications, from affinity purification to sophisticated immunoassays. Verifying the efficiency of this covalent modification is paramount. This guide provides an objective comparison of common methods used to validate protein biotinylation, with a focus on the streptavidin gel shift assay, and includes supporting experimental data and detailed protocols.
The conjugation of biotin to a protein, a process known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin (or avidin). This powerful tool enables protein detection, immobilization, and purification.[1] However, assuming successful biotinylation without proper validation can lead to misleading results and wasted resources. Several methods exist to confirm and quantify protein biotinylation, each with its own advantages and limitations. This guide will compare the streptavidin gel shift assay, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, Western blotting, and mass spectrometry.
Comparison of Protein Biotinylation Validation Methods
The choice of validation method depends on various factors, including the required level of quantitation, sample purity, available equipment, and desired throughput. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Data Type | Sensitivity | Cost | Time | Required Expertise |
| Streptavidin Gel Shift Assay | Formation of a high-molecular-weight complex between the biotinylated protein and streptavidin, causing a mobility shift on an SDS-PAGE gel.[2] | Semi-quantitative | Moderate | Low | Short | Basic |
| HABA Assay | Colorimetric assay where biotin displaces the HABA dye from the avidin-HABA complex, leading to a measurable decrease in absorbance at 500 nm.[3][4] | Quantitative | Low | Low | Short | Basic |
| Western Blot | Detection of biotinylated protein on a membrane using enzyme-conjugated streptavidin.[5] | Qualitative / Semi-quantitative | High | Moderate | Long | Intermediate |
| Mass Spectrometry | Direct detection of the mass shift caused by the addition of biotin to the protein or its peptides. | Quantitative & Site-specific | Very High | High | Long | Advanced |
Experimental Protocols and Methodologies
Streptavidin Gel Shift Assay
The streptavidin gel shift assay is a rapid and straightforward method to confirm protein biotinylation. The principle lies in the stable interaction between biotin and streptavidin, which is resistant to the denaturing conditions of SDS-PAGE, provided the samples are not boiled. The formation of the protein-streptavidin complex results in a significant increase in molecular weight, leading to a retarded migration or "shift" on the gel.
Experimental Protocol:
-
Sample Preparation:
-
In a microcentrifuge tube, mix approximately 5-10 µg of the biotinylated protein with a 2 to 4-fold molar excess of streptavidin.
-
Prepare control samples: one with the non-biotinylated protein and streptavidin, and another with only the biotinylated protein.
-
Incubate the mixtures at room temperature for 5-15 minutes to allow for complex formation.
-
-
SDS-PAGE:
-
Add 2x SDS-PAGE loading buffer to each sample. Crucially, do not heat the samples , as this can disrupt the biotin-streptavidin interaction.
-
Load the samples onto a standard polyacrylamide gel.
-
Run the gel at a constant voltage. It is recommended to run the gel in a cooled electrophoresis chamber to prevent excessive heating.
-
-
Visualization:
-
After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
A band shift in the lane containing the biotinylated protein and streptavidin, compared to the control lanes, confirms successful biotinylation. The extent of the shift can provide a semi-quantitative estimate of the biotinylation efficiency by observing the depletion of the original protein band.
-
Workflow for Streptavidin Gel Shift Assay
A flowchart of the streptavidin gel shift assay.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a colorimetric method used for the quantitative determination of biotinylation. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
Experimental Protocol:
-
Preparation:
-
Ensure the biotinylated protein sample is free of unconjugated biotin, typically by dialysis or gel filtration.
-
Prepare a HABA/Avidin solution.
-
-
Measurement:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500) to establish a baseline.
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure the absorbance at 500 nm again after the reading stabilizes.
-
-
Calculation:
-
The change in absorbance is used to calculate the concentration of biotin. This, along with the protein concentration, allows for the determination of the mole-to-mole ratio of biotin to protein.
-
Western Blot
Western blotting offers a highly sensitive method for detecting biotinylated proteins. It is particularly useful for complex samples where the protein of interest is not purified.
Experimental Protocol:
-
SDS-PAGE and Transfer:
-
Separate the protein sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Detection:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP).
-
Wash the membrane to remove unbound streptavidin-conjugate.
-
-
Visualization:
-
Add a chemiluminescent or colorimetric substrate for the enzyme.
-
Detect the signal using an appropriate imaging system. The intensity of the signal provides a semi-quantitative measure of the biotinylated protein.
-
Mass Spectrometry
Mass spectrometry (MS) is the most powerful technique for biotinylation analysis, providing both quantitative data and the precise location of the biotin modification.
Experimental Protocol:
-
Sample Preparation:
-
For intact mass analysis, the purified biotinylated protein is directly analyzed to determine the mass shift corresponding to the number of biotin molecules attached.
-
For peptide mapping, the biotinylated protein is digested with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The MS data is then searched to identify peptides that have been modified with biotin, confirming the specific sites of biotinylation.
-
Conclusion
The validation of protein biotinylation is a critical quality control step in many research and development workflows. The streptavidin gel shift assay provides a rapid, cost-effective, and straightforward method for the semi-quantitative confirmation of biotinylation, making it an excellent initial screening tool. For quantitative analysis, the HABA assay is a suitable alternative, though with lower sensitivity. Western blotting offers high sensitivity for detecting biotinylated proteins in complex mixtures. For the most comprehensive analysis, including the precise location and quantification of biotinylation, mass spectrometry is the gold standard, albeit at a higher cost and requiring specialized expertise. The choice of method should be guided by the specific requirements of the downstream application and the resources available.
References
- 1. Site-Specific Biotinylation of Purified Proteins Using BirA | Springer Nature Experiments [experiments.springernature.com]
- 2. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. citeqbiologics.com [citeqbiologics.com]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG1-Azide Labeled Proteins
For researchers, scientists, and drug development professionals venturing into the realm of chemical proteomics, the selection of appropriate labeling reagents is a critical determinant of experimental success. This guide provides an objective comparison of Biotin-PEG1-azide with alternative labeling reagents for mass spectrometry-based analysis of labeled proteins. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a comprehensive understanding of the workflows and principles involved.
Performance Comparison of Biotinylation Reagents
The choice of a biotin-azide reagent for click chemistry-based protein labeling can significantly impact the outcome of a mass spectrometry experiment. Factors such as the length of the polyethylene glycol (PEG) linker, the presence of a cleavable moiety, and the overall structure of the reagent can influence labeling efficiency, enrichment specificity, and the number of identified proteins and peptides.
Table 1: Quantitative Comparison of Different Biotin-Azide Labeling Strategies
| Labeling Reagent/Strategy | Key Feature(s) | Number of Identified Proteins/Peptides | Enrichment Efficiency/Selectivity | Reference |
| This compound | Short, non-cleavable linker | Baseline for comparison | Good selectivity | General use |
| Biotin-PEG3/4/5-Azide Cocktail ("MixClick") | Mixture of varying PEG linker lengths | 263 peptides (44 per DDA run) | High efficiency due to multiple precursor masses and elution times for the same peptide | [1][2] |
| Acid-Cleavable DADPS-Biotin-Azide | Dialkoxydiphenylsilane (DADPS) linker, cleavable with formic acid | Outperforms other cleavable tags in identification yield | High enrichment efficiency and reproducibility | [3][4] |
| Photocleavable Biotin-Azide | UV-cleavable linker | Lower identification yield compared to DADPS | Applicable for acid-sensitive modifications | [3] |
| Reduction-Cleavable (Disulfide) Biotin-Azide | Disulfide bond, cleavable with reducing agents | Lower identification yield compared to DADPS | Useful for specific applications, potential for non-specific reduction | |
| Diazobenzene-Based Cleavable Biotin-Azide | Sodium dithionite cleavable linker | Effective enrichment and elution | Good protein recovery |
Note: The quantitative data presented in this table is sourced from different studies and should be interpreted with caution, as experimental conditions may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful proteomics experiments. Below are synthesized, step-by-step methodologies for the key stages of a typical workflow involving this compound labeling.
Metabolic Labeling of Nascent Proteins with Azide-Modified Amino Acids
This protocol is adapted for the incorporation of azidohomoalanine (AHA), an analog of methionine, into newly synthesized proteins in cell culture.
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Methionine Depletion: Aspirate the growth medium and wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS). Add methionine-free medium to the cells and incubate for 30-60 minutes to deplete intracellular methionine stores.
-
AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal (e.g., 4-24 hours).
-
Cell Harvest: After the labeling period, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.
Click Chemistry Reaction for this compound Conjugation
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach this compound to the AHA-labeled proteins.
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction Cocktail Preparation: Prepare the click chemistry reaction cocktail immediately before use. For a typical reaction, the final concentrations of the components are:
-
This compound: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (CuSO₄): 1 mM
-
-
Reaction Incubation: Add the click reaction cocktail to the protein lysate and incubate for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins by adding four volumes of ice-cold acetone and incubating overnight at -20°C. Centrifuge to pellet the proteins and wash the pellet with cold methanol.
Enrichment of Biotinylated Proteins or Peptides
The choice between enriching for intact biotinylated proteins or for biotinylated peptides after digestion is a critical step that affects the final dataset.
-
Protein-Level Enrichment:
-
Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea buffer, and PBS) to remove non-specifically bound proteins.
-
Proceed to on-bead digestion.
-
-
Peptide-Level Enrichment:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion.
-
Add streptavidin-conjugated magnetic beads to the peptide solution and incubate for 1-2 hours at room temperature with rotation.
-
Wash the beads with several changes of wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads. For non-cleavable linkers like this compound, elution can be achieved using harsh conditions (e.g., 80% acetonitrile, 0.2% TFA) or by on-bead digestion if not already performed.
-
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the enriched and eluted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method, selecting the top N most intense precursor ions for fragmentation.
-
Data Analysis: Process the raw mass spectrometry data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database, specifying the mass modification corresponding to the biotin-azide tag on methionine residues (for AHA labeling).
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the relationships between different components, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for mass spectrometry analysis of this compound labeled proteins.
Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.
Caption: Comparison of protein-level versus peptide-level enrichment strategies.
References
A Researcher's Guide: Biotin-PEG1-azide vs. Biotin-PEG4-azide for Optimal Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be as critical as the labeling strategy itself. This guide provides a detailed comparison of two commonly used biotinylation reagents, Biotin-PEG1-azide and Biotin-PEG4-azide, to inform the selection process for specific applications. By examining their physicochemical properties, performance in key applications, and detailed experimental protocols, this document serves as a practical resource for achieving optimal experimental outcomes.
The fundamental difference between this compound and Biotin-PEG4-azide lies in the length of the polyethylene glycol (PEG) spacer arm that connects the biotin moiety to the reactive azide group. This seemingly subtle structural variation can have a significant impact on the performance of the reagent in various biochemical applications, including "click" chemistry-mediated labeling, affinity purification, and cell imaging.
At a Glance: Key Differences and Physicochemical Properties
The number of PEG units in the linker directly influences the overall length, molecular weight, and hydrophilicity of the molecule. These properties, in turn, affect solubility, steric hindrance, and the potential for non-specific binding.
| Property | This compound | Biotin-PEG4-azide | Reference |
| Molecular Formula | C14H24N6O3S | C20H36N6O6S | [1][2] |
| Molecular Weight | 356.45 g/mol | 488.6 g/mol | [1][3] |
| Spacer Arm Length | ~11.6 Å | ~22.1 Å | Inferred from structure |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. Lower aqueous solubility. | Higher aqueous solubility compared to this compound. Soluble in DMSO and DMF.[3] |
Performance Comparison: The Impact of the PEG Spacer
The length of the PEG spacer is a critical determinant of the reagent's performance in various applications. The longer PEG4 linker in Biotin-PEG4-azide generally offers several advantages over the shorter PEG1 linker.
| Application Metric | This compound | Biotin-PEG4-azide | Supporting Evidence |
| Aqueous Solubility | Lower | Higher | The additional ethylene glycol units in the PEG4 chain increase the overall hydrophilicity of the molecule, leading to improved solubility in aqueous buffers. |
| Steric Hindrance | Higher potential for steric hindrance | Reduced steric hindrance | The longer and more flexible PEG4 spacer arm more effectively distances the biotin moiety from the conjugated biomolecule, minimizing steric clashes and allowing for more efficient binding of the bulky streptavidin tetramer. |
| Non-Specific Binding | Higher potential for non-specific interactions | Lower non-specific binding | The hydrophilic PEG4 chain creates a hydration shell that can help to prevent non-specific hydrophobic interactions between the biotinylated molecule and other surfaces or proteins. |
| Streptavidin Binding | May have reduced binding efficiency in sterically hindered environments | Generally higher binding efficiency, especially for surface-bound applications | While the intrinsic affinity of biotin for streptavidin is unchanged, the accessibility of the biotin is improved with a longer linker. However, one study has shown that for surface-attached biotin, the amount of specifically adsorbed streptavidin can decrease with increasing spacer thickness. |
| Click Chemistry Kinetics | The reactivity of the azide group is generally not significantly affected by the PEG linker length. | The reactivity of the azide group is generally not significantly affected by the PEG linker length. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and a subsequent affinity purification of the biotinylated product.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an alkyne-modified protein with either this compound or Biotin-PEG4-azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or Biotin-PEG4-azide
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG-azide (1 or 4): 10 mM in anhydrous DMSO.
-
CuSO4: 50 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Reaction Setup:
-
In a clean microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM.
-
Add the Biotin-PEG-azide stock solution to a final concentration of 100-500 µM (a 10-fold molar excess over the protein is a good starting point).
-
Add the CuSO4/THPTA premix to the reaction mixture to a final concentration of 25-50 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if using a light-sensitive molecule.
-
-
Purification:
-
Remove excess unreacted reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Affinity Purification of Biotinylated Protein
This protocol describes the capture of a biotinylated protein using streptavidin-functionalized agarose beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.1% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing free biotin)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-agarose beads and transfer the desired volume to a clean microcentrifuge tube.
-
Wash the beads by adding 10 bed volumes of Binding/Wash Buffer, gently inverting the tube, and pelleting the beads by centrifugation (e.g., 500 x g for 1 minute). Discard the supernatant. Repeat this wash step twice.
-
-
Binding:
-
Add the biotinylated protein sample to the washed streptavidin-agarose beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the bound protein, add 2-5 bed volumes of Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Pellet the beads and carefully collect the supernatant containing the purified protein.
-
If using a harsh elution buffer like Guanidine-HCl, the eluate will need to be immediately buffer-exchanged into a suitable storage buffer.
-
Visualizing the Workflow and Signaling
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Workflow.
Caption: Affinity Purification Workflow for Biotinylated Proteins.
Conclusion: Selecting the Right Reagent for Your Application
The choice between this compound and Biotin-PEG4-azide is application-dependent.
-
This compound may be suitable for applications where a shorter linker is desired and solubility or steric hindrance are not significant concerns. Its smaller size may be advantageous in certain structural biology applications where precise distance measurements are critical.
-
Biotin-PEG4-azide is the preferred choice for most applications due to its enhanced aqueous solubility, which simplifies handling and improves reaction efficiency in biological buffers. The longer PEG spacer effectively mitigates steric hindrance, leading to more efficient capture by streptavidin, particularly when the biotin is attached to a large biomolecule or a surface. Furthermore, the reduced non-specific binding of the PEG4 variant can lead to cleaner results in pull-down assays and imaging experiments.
By carefully considering the experimental requirements and the inherent properties of each reagent, researchers can confidently select the optimal biotin-PEG-azide linker to achieve their scientific goals.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG1-azide vs. Traditional Labeling Chemistries
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes. Biotinylation, the covalent attachment of biotin, is a cornerstone technique for protein detection, purification, and interaction studies. The choice of biotinylation reagent is a critical determinant of experimental success, influencing specificity, yield, and the biological integrity of the labeled molecule. This guide provides an objective, data-driven comparison of Biotin-PEG1-azide, a bioorthogonal labeling reagent, with traditional amine- and sulfhydryl-reactive biotinylation reagents.
This compound has emerged as a powerful tool for biotinylation, leveraging the principles of "click chemistry" to achieve highly specific and efficient labeling.[1] Unlike traditional methods that target naturally abundant functional groups, this compound reacts specifically with alkyne-modified molecules. This bioorthogonal approach allows for the precise labeling of target molecules in complex biological systems with minimal off-target effects.[2] This guide will delve into the performance of this compound in comparison to other widely used biotinylation reagents, providing supporting experimental data and detailed protocols to inform your selection process.
Comparative Analysis of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the specific application, the nature of the target molecule, and the desired level of labeling specificity. This section provides a comparative overview of this compound and other common biotinylation reagents, highlighting their key characteristics.
Chemical Properties and Reaction Mechanisms
This compound belongs to the class of bioorthogonal biotinylation reagents. It contains an azide moiety that specifically reacts with an alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] This highly specific reaction allows for the targeted labeling of molecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.[4]
In contrast, traditional biotinylation reagents target naturally occurring functional groups on proteins. N-hydroxysuccinimide (NHS) esters of biotin, such as NHS-Biotin and Sulfo-NHS-Biotin, react with primary amines found on lysine residues and the N-terminus of proteins. Maleimide-based reagents, like Biotin-Maleimide, and pyridyldithiol-containing reagents, such as Biotin-HPDP, target sulfhydryl groups on cysteine residues.
The inclusion of a polyethylene glycol (PEG) spacer in reagents like this compound and Biotin-PEG4-NHS Ester enhances water solubility and reduces steric hindrance, which can improve the accessibility of the biotin tag for detection by streptavidin.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance parameters of this compound in comparison to other representative biotinylation reagents. The data presented is a synthesis of information from various sources and representative of typical experimental outcomes.
| Reagent | Target Functional Group | Reaction Chemistry | Specificity | Relative Labeling Efficiency | Solubility | Steric Hindrance |
| This compound | Alkyne | Click Chemistry (CuAAC/SPAAC) | Very High | High to Very High | High | Low |
| NHS-Biotin | Primary Amines (-NH2) | Amine Acylation | Moderate | Moderate to High | Low (DMSO required) | Moderate |
| Sulfo-NHS-Biotin | Primary Amines (-NH2) | Amine Acylation | Moderate | Moderate to High | High (Water soluble) | Moderate |
| Biotin-Maleimide | Sulfhydryls (-SH) | Michael Addition | High | High | Moderate | Moderate |
| Biotin-HPDP | Sulfhydryls (-SH) | Disulfide Exchange | High | High | Low (DMSO required) | Moderate |
Table 1: Comparison of Key Features of Biotinylation Reagents. This table provides a qualitative comparison of different biotinylation reagents based on their chemical properties and typical performance characteristics.
| Parameter | This compound (Click Chemistry) | NHS-Biotin (Amine Reactive) | Biotin-Maleimide (Sulfhydryl Reactive) |
| Molar Ratio (Reagent:Protein) | 1-5 fold molar excess | 10-50 fold molar excess | 5-20 fold molar excess |
| Typical Reaction Time | 1-4 hours | 30 minutes - 2 hours | 1-2 hours |
| Optimal pH Range | 6.5 - 8.5 (CuAAC) | 7.2 - 8.5 | 6.5 - 7.5 |
| Potential for Protein Aggregation | Low | Moderate to High | Low to Moderate |
| Control over Labeling Stoichiometry | High | Low | Moderate |
Table 2: Comparison of Reaction Conditions and Outcomes. This table summarizes typical reaction conditions and expected outcomes for different classes of biotinylation reagents.
Mandatory Visualization
The following diagrams illustrate the chemical principles and experimental workflows associated with this compound and its comparison with traditional biotinylation methods.
Caption: Reaction mechanisms of this compound versus NHS-Biotin.
Caption: Experimental workflow for metabolic labeling with click chemistry.
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the performance of different biotinylation reagents.
Protocol 1: Comparison of Protein Biotinylation Efficiency
Objective: To quantitatively compare the biotinylation efficiency of this compound (on an alkyne-modified protein) and NHS-Biotin (on a native protein).
Materials:
-
Alkyne-modified protein (e.g., recombinantly expressed with an unnatural amino acid)
-
Native protein (control)
-
This compound
-
NHS-Biotin
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit
Procedure:
-
Protein Preparation: Prepare stock solutions of the alkyne-modified protein and the native protein at 1-5 mg/mL in the reaction buffer.
-
This compound Labeling (Click Chemistry): a. To the alkyne-modified protein solution, add this compound to a final concentration of 1-5 molar excess. b. Prepare a fresh solution of the copper catalyst by mixing CuSO4, sodium ascorbate, and THPTA in the reaction buffer. c. Add the copper catalyst to the protein-biotin mixture. d. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
NHS-Biotin Labeling (Amine Reactive): a. To the native protein solution, add NHS-Biotin (dissolved in DMSO) to a final concentration of 20-fold molar excess. b. Incubate the reaction for 30 minutes at room temperature with gentle mixing. c. Add quenching buffer to stop the reaction.
-
Purification: Remove excess, unreacted biotin from both reaction mixtures using desalting columns.
-
Quantification of Biotinylation: a. Determine the protein concentration of the purified biotinylated proteins using a standard protein assay (e.g., BCA). b. Quantify the amount of incorporated biotin using the HABA assay according to the manufacturer's protocol. c. Calculate the moles of biotin per mole of protein for each reaction.
Protocol 2: Detection of Biotinylated Proteins by Western Blot
Objective: To visually compare the detection of biotinylated proteins using fluorescently labeled streptavidin.
Materials:
-
Biotinylated protein samples from Protocol 1
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Wash buffer (TBST)
-
Fluorescence imaging system
Procedure:
-
SDS-PAGE and Western Blotting: a. Separate the biotinylated protein samples by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature. c. Wash the membrane three times with wash buffer for 10 minutes each.
-
Imaging: a. Visualize the fluorescent signal using a suitable imaging system. b. Compare the signal intensity between the samples labeled with this compound and NHS-Biotin.
Protocol 3: Identification of Biotinylation Sites by Mass Spectrometry
Objective: To identify the specific sites of biotinylation on a protein.
Materials:
-
Biotinylated protein samples from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Protein Digestion: a. Reduce the disulfide bonds in the biotinylated protein samples with DTT. b. Alkylate the free sulfhydryls with IAA. c. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: a. Analyze the peptide mixtures by LC-MS/MS. b. Search the resulting data against the protein sequence, including a variable modification for biotinylation on the relevant amino acid residues (alkyne-modified residue for this compound, lysine for NHS-Biotin).
-
Data Analysis: a. Identify the specific peptides that are biotinylated. b. Determine the precise site of biotinylation within each peptide.
Conclusion
This compound, in conjunction with click chemistry, offers a highly specific and efficient method for biotinylating biomolecules. Its bioorthogonal nature allows for targeted labeling in complex biological environments, minimizing the off-target reactions often associated with traditional amine-reactive reagents like NHS-Biotin. The inclusion of a PEG spacer enhances solubility and reduces steric hindrance, further improving the performance of the reagent. While traditional methods remain valuable for general biotinylation, the superior specificity and control offered by this compound make it an indispensable tool for advanced applications such as metabolic labeling, site-specific protein modification, and the study of specific protein-protein interactions. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the performance of different biotinylation reagents and select the optimal tool for their specific research needs.
References
A Researcher's Guide to Biotin-Azide Reagents: The Advantages of a Short PEG Spacer
In the fields of chemical biology and drug development, the precise labeling and subsequent purification or detection of biomolecules are paramount. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has emerged as a robust method for bioconjugation due to its high specificity and efficiency. Biotin-azide reagents are central to this workflow, enabling the attachment of a biotin handle to alkyne-modified proteins, nucleic acids, or other targets. This biotin handle allows for potent interaction with streptavidin, facilitating a range of applications from affinity purification to cellular imaging.
A key consideration in the design of these reagents is the inclusion of a spacer arm between the biotin and the reactive azide group. This guide provides a detailed comparison between standard biotin-azide reagents and those incorporating a short polyethylene glycol (PEG) spacer, such as a PEG4 linker. We will explore the distinct advantages offered by the PEG spacer, supported by qualitative and quantitative data, and provide detailed experimental protocols for their application.
Key Performance Comparison: Biotin-Azide vs. Biotin-PEG4-Azide
The inclusion of a short, hydrophilic PEG spacer imparts several beneficial properties to the biotin-azide reagent, leading to improved performance in downstream applications. The following table summarizes the key differences.
| Feature | Biotin-Azide (No Spacer) | Biotin-PEG4-Azide | Advantage of PEG4 Spacer |
| Aqueous Solubility | Sparingly soluble. A 1:1 DMSO:PBS (pH 7.2) solution supports ~0.5 mg/mL.[1] | High. The hydrophilic PEG linker enhances water solubility.[2][3] | Improved Handling: Facilitates easier preparation of stock solutions and prevents precipitation in aqueous biological buffers, ensuring more efficient and reproducible labeling reactions.[4][5] |
| Steric Hindrance | High. The bulky biotin molecule is in close proximity to the target biomolecule. | Reduced. The flexible PEG4 spacer physically separates the biotin from the target. | Enhanced Binding: Minimizes steric clashes, allowing the biotin moiety to more easily access the deep binding pockets of streptavidin, leading to more efficient capture and detection. |
| Non-Specific Binding | Prone to hydrophobic and ionic interactions, potentially leading to higher background signals. | Reduced. PEGylation is well-known to create a hydrophilic shield that minimizes non-specific protein adsorption. | Higher Signal-to-Noise: Results in cleaner pulldowns and lower background in assays like Western blotting or ELISA, improving the reliability and sensitivity of the experiment. |
| Flexibility | Rigid linkage between biotin and target. | Increased. The PEG chain provides a flexible connection. | Improved Accessibility: Ensures the biotin tag is accessible for binding, even when conjugated to large, complex biomolecules or proteins on a crowded surface. |
Conceptual Advantage of the PEG Spacer: Overcoming Steric Hindrance
One of the most critical advantages of a PEG spacer is the mitigation of steric hindrance. The biotin-streptavidin interaction is highly specific and strong, but it requires the biotin molecule to fit precisely into one of the four binding pockets on the streptavidin tetramer. When biotin is directly conjugated to a large biomolecule, the bulk of the target can physically obstruct this interaction. A short PEG spacer acts as a flexible arm, extending the biotin away from the biomolecule and allowing it to bind to streptavidin unhindered.
Experimental Protocols
This section provides a detailed methodology for a common experimental workflow: the labeling of an alkyne-containing protein with a biotin-azide reagent via CuAAC, followed by affinity purification using streptavidin-coated magnetic beads.
Part 1: Labeling of Alkyne-Modified Protein via Click Chemistry
This protocol is for labeling a protein that has been metabolically engineered to contain an alkyne-bearing amino acid.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Biotin-PEG4-Azide (or Biotin-Azide).
-
DMSO (anhydrous).
-
Copper(II) Sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand.
-
Sodium Ascorbate.
-
1.5 mL microcentrifuge tubes.
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG4-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add your alkyne-modified protein to a final concentration of 1-5 mg/mL in a total volume of 100 µL with PBS buffer.
-
Add 4 µL of the 10 mM Biotin-PEG4-Azide stock solution (final concentration ~400 µM). Vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.
-
-
Purification (Optional but Recommended):
-
Remove excess, unreacted biotin-azide reagent using a desalting column or dialysis to prevent it from saturating the streptavidin beads in the next step.
-
Part 2: Streptavidin Pull-Down of Biotinylated Protein
This protocol describes the capture of the biotinylated protein from the previous step.
Materials:
-
Biotinylated protein sample from Part 1.
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20).
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer containing 2-5 mM free biotin, or a low pH buffer like 100 mM glycine, pH 2.8).
-
Magnetic separation rack.
-
1.5 mL low-protein-binding tubes.
-
End-over-end rotator.
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the required amount of bead slurry to a new 1.5 mL tube. (Typically, 50 µL of slurry can bind 10-50 µg of biotinylated protein).
-
Place the tube on a magnetic rack to capture the beads, then carefully remove and discard the supernatant.
-
Add 500 µL of Binding/Wash Buffer to the beads, remove the tube from the rack, and resuspend.
-
Repeat this wash step two more times for a total of three washes.
-
-
Bind Biotinylated Protein:
-
After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer.
-
Add your biotinylated protein sample to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.
-
-
Wash Away Non-specific Binders:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer. For each wash, resuspend the beads completely, incubate for 2-3 minutes, capture the beads, and discard the supernatant.
-
-
Elute the Protein:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of Elution Buffer to the beads and resuspend by vortexing.
-
Incubate at 95-100°C for 5-10 minutes (if using SDS-PAGE buffer) or at room temperature for 10-15 minutes (if using competitive biotin or low pH elution).
-
Place the tube on the magnetic rack and carefully collect the supernatant, which contains your eluted protein.
-
-
Analysis:
-
The eluted proteins can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Conclusion
For researchers utilizing biotin-azide reagents for bioconjugation, the choice of including a short PEG spacer can significantly impact experimental outcomes. The evidence strongly indicates that reagents like Biotin-PEG4-Azide offer superior performance compared to their non-PEGylated counterparts. The key advantages—enhanced aqueous solubility, reduced steric hindrance, and minimized non-specific binding—collectively contribute to more efficient and reliable labeling, capture, and detection of target biomolecules. While the initial cost of PEGylated reagents may be higher, the investment often pays dividends in the form of cleaner data, higher yields, and greater confidence in the results, making it a highly recommended choice for demanding applications in research and drug development.
References
A Head-to-Head Comparison: CuAAC vs. SPAAC for Biotin-PEG1-Azide Labeling
For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of biomolecules is a cornerstone of modern molecular analysis. The advent of "click chemistry" has provided powerful tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing out as the two most prominent methods. This guide provides an objective comparison of their performance for labeling with Biotin-PEG1-azide, supported by experimental data and detailed protocols to inform the selection of the most appropriate technique for your research needs.
The fundamental principle of both CuAAC and SPAAC lies in the formation of a stable triazole linkage between an azide and an alkyne. However, their mechanisms diverge significantly, leading to distinct advantages and disadvantages. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, offering rapid kinetics. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne which readily reacts with an azide to release ring strain, thereby avoiding the cytotoxicity associated with copper catalysts.
At a Glance: Performance Comparison
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo and live-cell applications |
| Reaction Rate | Generally faster (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹) | Generally slower, dependent on the cyclooctyne (second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹) |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Side Reactions | Potential for oxidative damage to biomolecules from copper and reactive oxygen species. | Potential for side reactions of strained alkynes with thiols. |
| Yield | Typically high to quantitative. | Generally high, but can be influenced by the stability of the cyclooctyne. |
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison. It is important to note that specific reaction rates and yields can vary depending on the specific biomolecule, buffer conditions, and reactant concentrations.
| Parameter | CuAAC with this compound | SPAAC with this compound |
| Typical Alkyne Partner | Terminal alkyne-modified biomolecule | DBCO-modified biomolecule |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Typical Temperature | Room Temperature | Room Temperature or 37°C |
| Typical Reactant Concentration | Biomolecule: 10-100 µM; this compound: 100-500 µM | Biomolecule: 10-100 µM; DBCO-Biotin: 100-500 µM |
| Reported Labeling Efficiency | Generally high, often >90% for purified systems. One proteomics study identified 229 proteins using a CuAAC approach.[1] | Can achieve high labeling efficiencies. The same proteomics study identified 188 proteins using a SPAAC approach.[1] |
| Second-Order Rate Constant | ~1 M⁻¹s⁻¹ (for a similar azide with a terminal alkyne) | ~8.6 M⁻¹s⁻¹ (for DIBO-biotin with an azido-amino acid)[2] |
Experimental Workflows
To aid in understanding the practical application of these methodologies, the following diagrams illustrate the general experimental workflows for CuAAC and SPAAC labeling of a protein with this compound.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG1-azide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Biotin-PEG1-azide is critical for maintaining a secure laboratory environment and preventing potential hazards. This guide provides detailed procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to address the inherent risks associated with azide-containing compounds. Adherence to these protocols is essential to mitigate risks of personal injury and environmental contamination.
Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to be aware of the primary hazards associated with azide compounds:
-
Reactivity with Metals: Azides can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is a critical consideration for plumbing, as disposing of azide solutions down the drain can lead to the formation of explosive compounds in copper or lead pipes.[1]
-
Toxicity: Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
Reaction with Acids: Azides react with acids to produce hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[1]
Due to these hazards, under no circumstances should this compound or any azide-containing waste be poured down the drain without prior deactivation .[2]
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to treat it as hazardous waste for direct disposal or to chemically deactivate it first. The following workflow provides a decision-making framework:
Option 1: Direct Disposal as Hazardous Waste
This is the most straightforward and recommended method for concentrated solutions, organic azides, or waste mixed with other chemicals.[1]
Procedure:
-
Containerization: Collect all this compound waste, including any contaminated disposable materials, in a designated, sealable, and compatible hazardous waste container. Ensure the container is clearly labeled as "Hazardous Waste: Contains Azide".
-
Storage: Store the waste container in a cool, dry, and well-ventilated location, away from incompatible materials such as acids and metals.
-
Disposal Request: When the container is full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department for proper disposal according to federal, state, and local regulations.
Option 2: Chemical Deactivation of Dilute Aqueous Solutions
For dilute aqueous solutions (≤5%) of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. The most common method is treatment with nitrous acid, which must be performed in a properly functioning chemical fume hood.
Quantitative Data for Deactivation Protocol
| Parameter | Value/Ratio | Source |
| Maximum Azide Concentration | ≤ 5% | |
| Sodium Nitrite to Sodium Azide Ratio | 1.5 g NaNO₂ per 1 g of azide | |
| Sodium Nitrite Solution | 20% aqueous solution | |
| Sulfuric Acid Solution | 20% aqueous solution |
Experimental Protocol: Deactivation with Nitrous Acid
This procedure must be conducted in a chemical fume hood due to the generation of toxic nitric oxide gas.
Materials:
-
Aqueous waste containing ≤5% this compound
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Three-necked round-bottom flask
-
Stir plate and stir bar
-
Dropping funnel
-
pH paper or pH meter
Procedure:
-
Setup: Place the this compound solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
Add Sodium Nitrite: While stirring, add a 40% excess of the 20% sodium nitrite solution. For each gram of azide, this corresponds to approximately 7 mL of the sodium nitrite solution.
-
Acidify Slowly: Crucially, the order of addition is essential. Gradually add the 20% sulfuric acid solution from the dropping funnel while stirring vigorously. Adding the acid before the nitrite will generate highly toxic and explosive hydrazoic acid.
-
Monitor pH: Continue to add sulfuric acid until the solution is acidic to pH paper.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Verification (Optional but Recommended): To check for the presence of residual azide, a spot test can be performed. Add a drop of the reaction mixture to a ferric chloride solution on a spot plate; a red color indicates the presence of hydrazoic acid, meaning azide is still present.
-
Neutralization and Final Disposal: Once the azide is completely destroyed, neutralize the resulting solution with a dilute solution of sodium hydroxide to a pH between 6 and 9. This neutralized solution can then be disposed of as regular aqueous waste, provided it does not contain any other hazardous materials and is in accordance with your institution's EHS guidelines.
By following these procedures, laboratory professionals can ensure the safe and proper disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Biotin-PEG1-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Biotin-PEG1-azide, a compound used in bioconjugation and other life science applications. The following procedural guidance outlines operational plans, personal protective equipment (PPE), and disposal protocols to ensure laboratory safety and build trust in chemical handling practices.
While some safety data sheets (SDS) for biotin-PEG-azide derivatives classify them as non-hazardous substances or mixtures, it is crucial to treat all azide-containing compounds with care due to the potential risks associated with the azide group.[1][2][3] Organic azides can be energetic and may be sensitive to heat, light, friction, or shock.[4] Furthermore, they can react with certain metals to form highly explosive heavy metal azides and can release toxic hydrazoic acid upon contact with strong acids.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles should always be worn. A full-face shield is required over the goggles when there is a risk of splashes or explosions. |
| Hand Protection | Double Nitrile Gloves | Double-gloving with standard nitrile exam gloves provides an extra layer of protection against contamination, as azides can be absorbed through the skin. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is mandatory to prevent skin contact with the compound. For larger quantities or when there is a risk of splashes, a chemical-resistant apron is recommended. |
| Respiratory Protection | Not generally required | Work should be conducted in a certified chemical fume hood to prevent inhalation exposure. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe usage in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
